Fmoc-His(Bzl)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169631 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-19-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-His(Bzl)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-benzyl-L-histidine, commonly known as Fmoc-His(Bzl)-OH. It details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and strategies to ensure high-purity peptide products.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-histidine, featuring two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a benzyl (Bzl) group on the imidazole side chain. This strategic protection is crucial for its successful incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]
| Property | Value |
| CAS Number | 84030-19-3[1][2][3] |
| Molecular Formula | C₂₈H₂₅N₃O₄[1][2][3] |
| Molecular Weight | 467.52 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not consistently available |
| Optical Activity | [α]20/D +118±3°, c = 1% in chloroform[1] |
| Storage Temperature | 2-8°C[1] |
Solubility
The solubility of Fmoc-amino acids is a critical parameter for efficient coupling reactions in SPPS. This compound, like many other Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good | The most common solvent for SPPS.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as an alternative to DMF, can enhance solvation.[4] |
| Dichloromethane (DCM) | Lower than DMF/NMP | May be used in specific protocols, but solubility can be a limiting factor.[4] |
| Dimethyl Sulfoxide (DMSO) | Good | Can be used to dissolve Fmoc-amino acids that are difficult to solubilize in other solvents. |
Role in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of histidine into peptide sequences presents a significant challenge due to the propensity of its imidazole side chain to cause racemization during the activation step of the coupling reaction. The benzyl (Bzl) protecting group on the imidazole nitrogen of this compound helps to mitigate this issue, although it does not completely eliminate the risk. The choice of coupling reagents and conditions is therefore critical when using this derivative.
General Workflow of Fmoc-SPPS
The following diagram illustrates the general workflow for a single cycle of amino acid incorporation in Fmoc-based SPPS.
Caption: General workflow for an Fmoc-SPPS cycle.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in SPPS.
Fmoc Deprotection Protocol
This protocol describes the removal of the N-terminal Fmoc group from the growing peptide chain prior to the coupling of the next amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[5][6]
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[6]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5][6]
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[5][6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 5-15 minutes to ensure complete Fmoc removal.[5][6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.
Coupling Protocol for this compound
This protocol outlines the coupling of this compound to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent. To minimize racemization, it is crucial to avoid prolonged pre-activation times.
Materials:
-
Deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
HBTU (2.9-4.9 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity, amine-free DMF
Procedure:
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate.[7]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test (yellow/colorless) indicates complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Application Example: Synthesis of Angiotensin II
Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The synthesis of this peptide using Fmoc-SPPS provides a practical example of the application of this compound.[8][9][10]
The following diagram illustrates the key steps in the solid-phase synthesis of Angiotensin II, highlighting the incorporation of the histidine residue.
Caption: Workflow for the solid-phase synthesis of Angiotensin II.
Analytical Data
Representative analytical data for this compound is crucial for quality control and reaction monitoring.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound would typically show characteristic peaks for the aromatic protons of the Fmoc, benzyl, and imidazole groups, as well as the aliphatic protons of the histidine backbone.[11][12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals would be expected for the carbonyl carbons, the aromatic carbons of the three ring systems, and the aliphatic carbons.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the carbamate and carboxylic acid groups, and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for this compound would be at m/z 468.5 (M+H)⁺.
Conclusion
This compound is a vital building block for the synthesis of histidine-containing peptides. Its benzyl-protected imidazole side chain helps to reduce the risk of racemization during peptide coupling. A thorough understanding of its properties and the application of optimized experimental protocols are essential for the successful synthesis of high-purity peptides for research and drug development. Careful selection of coupling reagents, reaction conditions, and monitoring of reaction completion are paramount to achieving desired outcomes.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound(84030-19-3) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | 84030-19-3 [chemicalbook.com]
In-Depth Technical Guide: Physicochemical Properties of Fmoc-His(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental physicochemical properties of Nα-Fmoc-N(im)-benzyl-L-histidine, commonly abbreviated as Fmoc-His(Bzl)-OH. This amino acid derivative is a critical reagent in solid-phase peptide synthesis (SPPS), particularly for the introduction of a histidine residue with a benzyl-protected imidazole side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a base-labile deprotection strategy, which is orthogonal to the acid-labile cleavage of the final peptide from the resin and the removal of many side-chain protecting groups.
Physicochemical Data
The essential quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Molecular Formula | C28H25N3O4[1][2][3] |
| Molecular Weight | 467.52 g/mol [1][2][4][5] |
| CAS Number | 84030-19-3[4] |
| EC Number | 281-790-6 |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques in organic chemistry.
1. Mass Spectrometry for Molecular Weight Determination:
-
Methodology: High-resolution mass spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to determine the accurate mass of the molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
-
Analysis: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The molecular weight is then calculated from the observed m/z value of the protonated molecule [M+H]+.
2. Elemental Analysis for Molecular Formula Confirmation:
-
Methodology: Combustion analysis is used to determine the elemental composition (carbon, hydrogen, and nitrogen) of the compound.
-
Sample Preparation: A precisely weighed sample of pure this compound is subjected to complete combustion in an oxygen atmosphere.
-
Analysis: The resulting combustion products (CO2, H2O, and N2) are quantitatively measured. The percentages of C, H, and N in the sample are calculated from these measurements. The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.
Molecular Structure and Components
The structure of this compound consists of three primary components: the histidine amino acid, the Fmoc protecting group, and the benzyl protecting group. The following diagram illustrates the relationship between these components.
Caption: Molecular components of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-His(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-benzyl-L-histidine (Fmoc-His(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the benzyl (Bzl) protecting group for the imidazole side chain of histidine offers specific advantages in peptide synthesis, particularly in preventing side reactions and minimizing racemization. This document outlines a detailed two-step synthetic pathway and subsequent purification protocols, supported by quantitative data and logical workflow diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Nα-Fmoc-N(im)-benzyl-L-histidine |
| CAS Number | 84030-19-3 |
| Molecular Formula | C₂₈H₂₅N₃O₄ |
| Molecular Weight | 467.52 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Optical Rotation ([α]20/D) | +118±3° (c = 1% in chloroform) |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the protection of the imidazole side chain of L-histidine with a benzyl group, followed by the protection of the α-amino group with the Fmoc group.
Experimental Protocol: Synthesis of N(im)-Benzyl-L-histidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Histidine | 155.15 | 15.5 g | 0.1 |
| Benzyl Bromide | 171.04 | 17.1 g (11.9 mL) | 0.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 0.2 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
Dissolve L-histidine and sodium bicarbonate in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add benzyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (1 L) with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash it with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain N(im)-Benzyl-L-histidine. A typical yield is in the range of 70-80%.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N(im)-Benzyl-L-histidine | 245.28 | 24.5 g | 0.1 |
| Fmoc-OSu | 337.32 | 33.7 g | 0.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 0.2 |
| Dioxane | - | 200 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
Dissolve N(im)-Benzyl-L-histidine and sodium bicarbonate in a mixture of dioxane and water (1:1 v/v).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of Fmoc-OSu in dioxane to the reaction mixture while maintaining the pH between 8-9 with the addition of 1M NaOH solution if necessary.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum. A typical yield for this step is 80-90%.
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials and by-products to achieve the high purity required for peptide synthesis.
Experimental Protocol: Recrystallization
Materials:
| Reagent | Purpose |
| Crude this compound | Product to be purified |
| Ethyl Acetate | Solubilizing solvent |
| Hexane | Anti-solvent |
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
To induce crystallization, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for several hours, and then at 0-4°C to complete the crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the purified this compound under vacuum.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[1] |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 265 nm |
| Expected Purity | ≥98.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |
| ~7.7-7.2 | Aromatic protons (Fmoc, Benzyl) |
| ~6.8 | Imidazole C2-H |
| ~6.5 | Imidazole C4-H |
| ~5.1 | Benzyl CH₂ |
| ~4.6 | α-CH |
| ~4.4-4.2 | Fmoc CH, CH₂ |
| ~3.2-3.0 | β-CH₂ |
| Carbon (¹³C) NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |
| ~174 | Carboxyl C=O |
| ~156 | Fmoc C=O |
| ~143-120 | Aromatic and Imidazole Carbons |
| ~67 | Fmoc CH |
| ~54 | α-CH |
| ~50 | Benzyl CH₂ |
| ~47 | Fmoc CH₂ |
| ~29 | β-CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ ≈ 468.18 |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The presented protocols, supported by quantitative data and clear visualizations, are intended to assist researchers and professionals in the efficient and high-purity production of this essential reagent for peptide synthesis. Adherence to these methodologies will facilitate the successful incorporation of benzyl-protected histidine into complex peptide structures, a critical step in the development of novel therapeutics and research tools.
References
Technical Guide: Fmoc-His(Bzl)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-His(Bzl)-OH (CAS Number: 84030-19-3), a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in the synthesis of complex peptides.
Introduction to this compound
Nα-Fmoc-N(im)-benzyl-L-histidine, commonly abbreviated as this compound, is a derivative of the amino acid L-histidine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and protein engineering.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino function provides a base-labile handle for iterative peptide chain elongation.[1] The benzyl (Bzl) group protects the imidazole side chain of histidine, preventing undesirable side reactions during synthesis.[3] This dual-protection strategy allows for the precise and efficient incorporation of histidine residues into peptide sequences.[1][2]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 84030-19-3 | [1][5][6] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][5] |
| Molecular Weight | 467.52 g/mol | [5][6] |
| Purity | ≥98.0% (HPLC) | [5][6] |
| Melting Point | 169 - 180 °C | [1] |
| Optical Rotation | [α]20/D +118±3°, c=1% in chloroform | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
| Appearance | White powder | [1] |
Applications in Research and Drug Development
The unique structural features of this compound make it an indispensable tool in several areas of scientific research:
-
Peptide Synthesis : It is a fundamental component for the synthesis of peptides and proteins using automated and manual solid-phase techniques.[1]
-
Drug Development : this compound is instrumental in the creation of peptide-based therapeutics, where the incorporation of histidine can be critical for biological activity and stability.[1][2]
-
Protein Engineering : Researchers utilize this compound to introduce histidine residues at specific positions in proteins to study structure-function relationships, enzyme mechanisms, and protein-protein interactions.[1]
-
Bioconjugation : The synthesized peptides containing histidine can be used in bioconjugation processes to attach them to other molecules like drugs, imaging agents, or nanoparticles.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of a this compound residue into a peptide chain using manual Fmoc-SPPS.
Materials and Reagents
-
This compound
-
SPPS-grade resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
SPPS reaction vessel
Step-by-Step Procedure
-
Resin Swelling : Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection :
-
Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of this compound :
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a Kaiser test.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation : Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection : After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection :
-
Wash the peptide-resin with DCM and dry it thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water in a 95:2.5:2.5 ratio) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the histidine side chain, along with other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow and Logic
SPPS Workflow for this compound Incorporation
The following diagram illustrates the cyclical process of solid-phase peptide synthesis for the incorporation of a this compound residue.
Caption: Workflow for incorporating this compound in SPPS.
Orthogonal Protection Strategy in Fmoc-SPPS
The success of Fmoc-SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions. This allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups.
Caption: Orthogonal protection logic in Fmoc-SPPS.
Analysis and Purification
Post-synthesis, the crude peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for peptide purification. The separation is based on the hydrophobicity of the peptide.
| Parameter | Typical Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 210-220 nm |
Fractions are collected and analyzed for purity, and those meeting the desired specification are pooled and lyophilized to obtain the final peptide as a fluffy white powder.
Mass Spectrometry
The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of the target sequence.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The reagents used in SPPS, particularly TFA and piperidine, are corrosive and toxic and must be handled with extreme care in a fume hood.
This guide provides a comprehensive overview and a solid foundation for the successful application of this compound in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
In-Depth Technical Guide: Physicochemical Properties and Applications of Nα-Fmoc-N(im)-benzyl-L-histidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and key applications of Nα-Fmoc-N(im)-benzyl-L-histidine (Fmoc-His(Bzl)-OH). This essential amino acid derivative is a cornerstone in solid-phase peptide synthesis (SPPS) for the creation of complex peptides for research and therapeutic development.
Core Physicochemical Properties
Nα-Fmoc-N(im)-benzyl-L-histidine is a white crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Synonyms | Fmoc-L-His(Bzl)-OH, (S)-2-((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-3-(1-Benzyl-1H-Imidazol-4-Yl)Propanoic Acid | [1][3] |
| CAS Number | 84030-19-3 | [1][3] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][3] |
| Molecular Weight | 467.5 g/mol | [1] |
| Appearance | White powder | [1][3] |
| Melting Point | 169 - 180 °C | [1] |
| Optical Rotation | [α]²⁴D = 111 ± 2º (c=1 in CHCl₃) | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1][3] |
| Storage Conditions | Room Temperature | [1][3] |
Solubility Profile
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)[1]
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Nα-Fmoc-N(im)-benzyl-L-histidine are not consistently published in publicly accessible databases. Researchers are advised to acquire this data upon purchase or synthesis to verify the compound's identity and purity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Nα-Fmoc-N(im)-benzyl-L-histidine is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amine provides temporary protection, while the benzyl group on the imidazole side chain prevents undesirable side reactions during peptide chain elongation.
Experimental Workflow for SPPS using this compound
The following diagram outlines the key steps in a typical manual SPPS cycle for the incorporation of an this compound residue.
Detailed Methodologies
1. Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent, typically DMF, for at least 30 minutes to allow for efficient diffusion of reagents into the resin beads.[4]
2. Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.[4] This is typically a two-step process to ensure complete deprotection.[5] Following deprotection, the resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.[6]
3. Amino Acid Coupling: In a separate vessel, Nα-Fmoc-N(im)-benzyl-L-histidine (typically 3-5 equivalents) is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in DMF.[6] The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.
4. Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
5. Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on histidine) are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[4]
7. Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of Nα-Fmoc-N(im)-benzyl-L-histidine and the final synthesized peptide. A typical analytical method would involve:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% TFA in water[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile[4]
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a common starting point.[4]
-
Flow Rate: 1.0 mL/min[7]
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of reactions, such as the coupling step in SPPS.[8] For Fmoc-protected amino acids:
-
Stationary Phase: Silica gel 60 F254 plates[5]
-
Mobile Phase: A common solvent system for amino acids is a mixture of butanol, acetic acid, and water (e.g., 4:1:5 v/v/v).[5]
-
Visualization: The spots can be visualized under UV light (due to the Fmoc group) or by staining with a ninhydrin solution, which reacts with free amino groups to produce a purple color.[5]
Biological Context: Role in Histidine-Containing Peptides
While Nα-Fmoc-N(im)-benzyl-L-histidine itself is a synthetic building block and not directly involved in signaling pathways, it is crucial for the synthesis of histidine-rich peptides. These peptides can have significant biological activities. The imidazole side chain of histidine, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, which is critical for the function of many enzymes and proteins. Histidine-rich peptides are being investigated for a variety of therapeutic applications due to their roles in:
-
Antimicrobial Activity: Histidine-rich peptides can exhibit potent antifungal and antibacterial properties.
-
Cell Penetration: The protonatable imidazole side chain can facilitate the endosomal escape of drug delivery systems.
-
Metal Ion Chelation: The imidazole ring is an effective ligand for metal ions like copper and zinc, which is relevant for the treatment of diseases associated with metal ion dysregulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nα-Fmoc-Nim-benzyl-L-histidine, CasNo.84030-19-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Stability and Storage of Fmoc-His(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-N(im)-benzyl-L-histidine, commonly referred to as Fmoc-His(Bzl)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group provides protection for the imidazole side chain of histidine, a crucial element in preventing undesirable side reactions during peptide chain elongation. The stability of this reagent is paramount to ensure the integrity and purity of the final synthesized peptide. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, along with experimental protocols for its analysis.
Core Concepts of Stability
The chemical stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. Degradation of this compound can lead to the formation of impurities that may be incorporated into the peptide sequence, resulting in a heterogeneous final product with potentially altered biological activity.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, lower temperatures are generally recommended to maintain the integrity of the compound.
-
Moisture: Fmoc-protected amino acids are susceptible to hydrolysis in the presence of moisture. It is crucial to store this compound in a dry environment to prevent the cleavage of the Fmoc group and other hydrolytic degradation pathways.
-
Light: Although the solid powder is generally more stable, prolonged exposure to light should be avoided as a precautionary measure.
-
pH: The Fmoc protecting group is notably labile under basic conditions, which is the principle behind its removal during SPPS. Therefore, exposure to basic environments during storage must be avoided.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, adherence to appropriate storage conditions is essential. The following recommendations are based on information from suppliers and general best practices for handling Fmoc-protected amino acids.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][2] | To minimize thermal degradation. For extended long-term storage, -20°C is a common recommendation for Fmoc-amino acids.[3] |
| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants.[3][4] |
| Light | Store in the dark or in an opaque container | To prevent potential photodegradation.[3] |
Handling Recommendations:
-
Before use, allow the container to warm to room temperature before opening. This prevents the condensation of moisture onto the cold powder.[4]
-
Work in a well-ventilated area, preferably a fume hood, when handling the powder.
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
When preparing solutions, use high-purity, anhydrous solvents such as dimethylformamide (DMF).
Logical Workflow for Storage and Handling
The following diagram illustrates the logical workflow for the proper storage and handling of this compound to maintain its stability.
Caption: Workflow for maintaining this compound stability.
Degradation Pathways and Impurities
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the general chemistry of Fmoc-protected amino acids and histidine derivatives.
Potential Degradation Pathways:
-
Fmoc-Deprotection: Premature cleavage of the Fmoc group can occur in the presence of basic impurities or moisture, leading to the formation of the free amine, H-His(Bzl)-OH.
-
Hydrolysis: The ester linkage of the Fmoc group can be susceptible to hydrolysis.
-
Racemization: Histidine is particularly prone to racemization at the α-carbon during the activation step of peptide coupling.[6] The choice of the imidazole protecting group is critical in mitigating this side reaction. While the Bzl group offers protection, its effectiveness against racemization compared to other protecting groups like Boc or Trt would require specific experimental validation.
-
Side-Chain Reactions: Although the Bzl group protects the imidazole ring, degradation of the protecting group itself or other unforeseen side reactions could lead to impurities.
Common impurities that may be present in Fmoc-amino acids include dipeptides (e.g., Fmoc-His-His-OH) and the corresponding free amino acid.[]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for peptide synthesis, its purity and stability can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general protocol for a stability-indicating HPLC method.
Protocol: HPLC Purity and Stability Assessment of this compound
Objective: To determine the purity of this compound and to monitor its stability over time under defined storage conditions.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes is a reasonable starting point. The gradient may need to be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (characteristic absorbance of the Fmoc group)
-
Injection Volume: 10 µL
-
-
Stability Study:
-
Prepare multiple vials of the solid this compound and store them under different conditions (e.g., 2-8°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze a sample from each storage condition using the HPLC method described above.
-
Compare the chromatograms over time to monitor for any decrease in the main peak area and the appearance of new impurity peaks.
-
Data Analysis:
-
Calculate the purity of the this compound at each time point by determining the peak area percentage of the main peak relative to the total peak area.
-
Identify and quantify any significant degradation products.
Experimental Workflow Diagram
The following diagram outlines the workflow for conducting a stability study on this compound.
Caption: Workflow for an this compound stability study.
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions of 2-8°C in a tightly sealed container, protected from light and moisture, researchers can significantly minimize the risk of degradation. Regular purity assessment using a stability-indicating HPLC method is a valuable quality control measure. While specific quantitative stability data for this compound is not extensively published, the principles of handling Fmoc-protected amino acids and the insights gained from related histidine derivatives provide a strong framework for ensuring the integrity of this important reagent in peptide synthesis.
References
Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Fmoc-His(Bzl)-OH in DMF and Other Organic Solvents
For researchers, scientists, and drug development professionals, the seamless execution of solid-phase peptide synthesis (SPPS) hinges on the solubility of its constituent building blocks. Among these, Fmoc-protected amino acids, particularly derivatives of histidine, present unique challenges. This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Fmoc-N(im)-benzyl-L-histidine (Fmoc-His(Bzl)-OH) in N,N-Dimethylformamide (DMF) and other common organic solvents, offering insights into solubility challenges, experimental protocols for its determination, and its critical role in the SPPS workflow.
Factors Influencing the Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc-amino acids, including this compound, in organic solvents is not always straightforward. Several factors can contribute to poor solubility:
-
Aggregation: The bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) groups can engage in π-π stacking, leading to intermolecular aggregation and reduced solubility.[2]
-
Side-Chain Hydrophobicity: The hydrophobicity of the amino acid's side chain plays a significant role.[1] In the case of this compound, the benzyl group adds to the overall nonpolar character of the molecule.
-
Solvent Quality: The purity of the solvent is critical. DMF, a commonly used solvent in SPPS, can degrade over time to form dimethylamine, which can negatively impact the synthesis process.[1][3] It is imperative to use high-purity, amine-free DMF.[4]
Qualitative Solubility of this compound and Related Derivatives
While precise mg/mL values are scarce, a general understanding of solubility in common SPPS solvents can be summarized. This information is often determined empirically within individual laboratories.
| Fmoc-Amino Acid Derivative | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Water |
| This compound | Generally considered soluble, but may require sonication or gentle warming. | Generally soluble; NMP has a higher solvating power for hydrophobic peptides.[1][5] | Good solubility.[1] | Moderate to low solubility. | Sparingly soluble due to the hydrophobic Fmoc and Bzl groups.[6] |
| Fmoc-His(Trt)-OH | Generally soluble.[7] | Generally soluble.[7] | Good solubility. | Moderate solubility. | Sparingly soluble. |
| Fmoc-His(Boc)-OH | Good solution stability in DMF.[8] | Good solubility. | Good solubility. | Moderate solubility. | Sparingly soluble. |
Note: The Trityl (Trt) and tert-Butoxycarbonyl (Boc) protected histidine derivatives are included for comparison, as they are commonly used alternatives in SPPS.[7][8] The choice of protecting group can significantly influence both solubility and the prevention of side reactions like racemization during synthesis.[8]
Experimental Protocol for Solubility Determination
Given the variability in reported solubility, it is often necessary for researchers to determine the solubility of this compound under their specific experimental conditions. A general protocol for this determination is as follows:
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatic shaker is ideal for this step.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
A reverse-phase C18 column is typically used with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance, typically at 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Caption: Workflow for the experimental determination of this compound solubility.
Role in Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound in the reaction solvent, typically DMF, is paramount for the efficiency of the coupling step in SPPS.[2] Inadequate solubility can lead to several issues:
-
Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, the coupling reaction will be slow and inefficient, leading to the formation of deletion sequences where an amino acid is missing from the final peptide.
-
Clogging of Equipment: In automated peptide synthesizers, undissolved particles can clog the fluidics, leading to synthesis failure.
-
Difficult Purification: The presence of deletion sequences and other impurities resulting from poor coupling complicates the purification of the target peptide.
The typical workflow for a coupling step in Fmoc-based SPPS highlights the importance of solubility.
Caption: The central role of solvent in the Fmoc-SPPS coupling cycle.
Troubleshooting Solubility Issues
When encountering solubility problems with this compound in DMF, several strategies can be employed:
-
Sonication: Placing the vial in an ultrasonic bath for 5-10 minutes can help break up aggregates and promote dissolution.[1]
-
Gentle Warming: Gently warming the solution to approximately 37°C can increase the solubility of sparingly soluble Fmoc-amino acids.[1]
-
Solvent Mixtures: Adding a small amount of a stronger solvent like DMSO or NMP to the DMF can enhance solubility.[1] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[1]
-
Alternative Solvents: For hydrophobic peptides, switching entirely to NMP, which has a higher solvating power, can alleviate aggregation and improve reaction outcomes.[1][5]
References
A Technical Guide to the Benzyl Protecting Group in Fmoc-His(Bzl)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into synthetic peptides is a critical yet challenging step in solid-phase peptide synthesis (SPPS). The unique chemical nature of its imidazole side chain introduces a significant risk of racemization, which can lead to diastereomeric impurities that compromise the final peptide's purity, biological activity, and therapeutic efficacy. To mitigate this, the imidazole ring is temporarily masked with a protecting group. This technical guide provides an in-depth analysis of the N(τ)-benzyl (Bzl) protecting group in the context of the Fmoc-His(Bzl)-OH amino acid derivative, its role in synthesis, and its comparison to other common protective strategies.
The Challenge of Histidine Racemization
Histidine is highly susceptible to racemization during the activation of its carboxyl group for coupling.[1][2][3][4] The core of the issue lies in the imidazole ring of the histidine side chain, which can act as an intramolecular base. The lone pair of electrons on the unprotected π-nitrogen (N-pi) can abstract the acidic α-proton of the activated amino acid.[2][5][6][7] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[5][7] The extent of this epimerization is influenced by factors such as coupling reagents, reaction temperature, and the duration the amino acid remains in its activated state.[2][3]
Protecting the imidazole side chain is the primary strategy to suppress this side reaction. The ideal protecting group should mask the nucleophilicity and basicity of the imidazole ring during chain elongation while being stable to the repetitive Nα-Fmoc deprotection conditions and readily removable during the final cleavage step.
The Role and Mechanism of the Benzyl (Bzl) Group
In this compound, a benzyl group is attached to the τ-nitrogen (N-tau) of the histidine imidazole ring. This protection serves several key functions:
-
Steric Hindrance and Electronic Effects: By occupying the N(τ) position, the benzyl group provides steric bulk and alters the electronic properties of the imidazole ring. This modification is intended to reduce the basicity of the neighboring N(π) atom, making it less likely to catalyze the abstraction of the alpha-proton during the coupling step.
-
Prevention of Side Reactions: The imidazole ring is nucleophilic and can be susceptible to undesired modifications during synthesis. The benzyl group effectively blocks the N(τ) position, preventing potential side reactions such as N-acylation.
-
Orthogonality in Fmoc-SPPS: The benzyl group is stable under the mild basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc protecting group.[8][9] This stability is essential for an orthogonal protection scheme, ensuring the side chain remains protected throughout the peptide chain elongation.[9]
Stability and Cleavage
The benzyl group is classified as an acid-labile protecting group.[10][11] While it is robust during the base-mediated Fmoc-deprotection cycles, it is designed to be removed during the final step of the synthesis. This cleavage is accomplished using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA), which simultaneously cleaves the synthesized peptide from the solid support and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[8][12] The Bzl group is known to be partially removed by TFA, which makes it more compatible with the Fmoc/tBu strategy (where TFA is only used at the end) compared to the Boc/Bzl strategy (which uses TFA in every cycle).[12]
During cleavage, the benzyl group is released as a benzyl cation. These reactive carbocations can potentially cause side reactions by alkylating nucleophilic residues in the peptide sequence, such as tryptophan and methionine.[13] To prevent this, "scavengers" like water, triisopropylsilane (TIS), or ethanedithiol (EDT) are typically included in the cleavage cocktail to trap the carbocations.
Performance and Comparison with Other Protecting Groups
While the Bzl group offers protection, the literature suggests that other protecting groups may be more effective at suppressing racemization, particularly under forcing conditions like elevated temperatures used in microwave-assisted synthesis. The primary issue is that N(τ) protection (as with Bzl and Trt) is generally less effective at reducing the basicity of the critical N(π) than direct N(π) protection or the use of strongly electron-withdrawing groups.[6]
The tert-butyloxycarbonyl (Boc) group, as seen in Fmoc-His(Boc)-OH , has demonstrated superior performance in minimizing racemization.[5][7] The urethane linkage of the Boc group is more electron-withdrawing than a benzyl group, which significantly decreases the electron density and basicity of the imidazole ring, thereby disfavoring the abstraction of the α-proton.[6]
Direct quantitative data comparing this compound to other derivatives is sparse in recent literature, as derivatives like Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH have become more commonly studied. However, extensive data exists comparing the Trt and Boc protecting groups, which provides a valuable benchmark for understanding the impact of side-chain protection on racemization.
| Parameter | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH | Note |
| Protection Site | N(τ)-Trityl | N(π)-Boc | The position and electronic nature of the group are critical. |
| Racemization at 50°C | 6.8% D-isomer | 0.18% D-isomer | Boc protection shows significantly less racemization.[14] |
| Racemization at 90°C | >16% D-isomer | 0.81% D-isomer | The superiority of Boc is more pronounced at higher temperatures.[14] |
Table 1: Quantitative comparison of D-isomer formation for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH during synthesis. The Bzl group, also providing N(τ) protection, is generally considered less effective at preventing racemization than the N(π)-Boc group.
Experimental Protocols
This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the treatment with fresh piperidine solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling additive such as Oxyma Pure (3-5 equivalents) in a minimal amount of DMF. Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (3-5 equivalents), to the amino acid solution to pre-activate it for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test (a negative test indicates completion). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
This protocol outlines the final step to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.
-
Resin Preparation: After the final coupling and Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) in a fume hood. Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate with a stream of nitrogen if necessary. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with fresh cold ether 2-3 times to remove scavengers and cleaved protecting groups.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The benzyl protecting group in this compound plays a crucial role by masking the histidine side chain's imidazole ring, thereby preventing unwanted side reactions and offering stability during the Fmoc-SPPS cycles. It is a classic protecting group that is compatible with the standard acid-labile cleavage conditions of the Fmoc/tBu strategy. However, for sequences that are particularly sensitive to racemization or for syntheses employing elevated temperatures, more modern derivatives such as Fmoc-His(Boc)-OH are strongly recommended due to their superior ability to preserve the stereochemical integrity of the histidine residue. The choice of a specific protected histidine derivative should be made based on the peptide sequence, the synthesis conditions, and the ultimate purity requirements of the target molecule.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merel.si [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. peptide.com [peptide.com]
- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-His(Bzl)-OH: Sourcing and Application in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, Nα-Fmoc-N(im)-benzyl-L-histidine, commonly abbreviated as Fmoc-His(Bzl)-OH, is a critical reagent. This guide provides an in-depth overview of this amino acid derivative, including a comparative summary of suppliers, purchasing options, and a detailed experimental protocol for its principal application in solid-phase peptide synthesis (SPPS).
This compound: Supplier and Purchasing Landscape
The procurement of high-quality reagents is paramount for the successful synthesis of peptides. This compound is available from a range of specialized chemical suppliers. Key considerations for purchasing include purity, available quantities, and cost. Below is a summary of several notable suppliers.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Price (USD) |
| CSBioChina | 091101 (Fmoc-D-His(Bzl)-OH) | ≥95.00% (HPLC/UPLC) | 25g, 100g | $1,735 (25g), $5,200 (100g)[1] |
| Sigma-Aldrich | 47591 | ≥98.0% (HPLC) | Not specified | Pricing available upon login |
| Bachem | Not specified | Not specified | 1g, 5g | CHF 78.10 - CHF 146.60 |
| ChemicalBook | Multiple listings | Varies | 250mg, 1g, 2g, 5g, 25g | $23.18 - $1503.81 (Varies by supplier)[2] |
| Dana Bioscience | BD00818153-250mg (Fmoc-D-His(Bzl)-OH) | Not specified | 250mg | $80.00[3] |
| Sunway Pharm Ltd | CB71350 | 97% | 1g, 5g | $88.00 (1g), $264.00 (5g)[4] |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. The D-enantiomer, Fmoc-D-His(Bzl)-OH, is listed for some suppliers and should be distinguished from the L-enantiomer typically used in peptide synthesis.
Core Technical Data
-
CAS Number: 84030-19-3
-
Molecular Formula: C28H25N3O4[4]
-
Molecular Weight: 467.52 g/mol [4]
-
Appearance: White to off-white solid[1]
-
Storage: 2-8°C, sealed in a dry, dark place[2]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, comprehensive protocol for the manual synthesis of a peptide on a solid support using this compound and other Fmoc-protected amino acids.
I. Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Weighing: Weigh the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) into a reaction vessel.
-
Swelling: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure uniform expansion of the polymer support.
-
Solvent Removal: Drain the swelling solvent from the reaction vessel.
II. First Amino Acid Coupling (Loading)
-
Fmoc Deprotection (if applicable): If starting with a pre-loaded Fmoc-protected resin, the Fmoc group must first be removed. Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 20-30 minutes. Drain the solution and wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid (relative to the resin loading capacity) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
III. Peptide Chain Elongation Cycle
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.
-
Agitate for an initial 3-5 minutes, drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
-
Washing:
-
Thoroughly wash the peptide-resin with DMF (at least 5 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, pre-activate 3-5 equivalents of the next Fmoc-amino acid (e.g., this compound) with a coupling agent and DIPEA in DMF, as described in step II.3.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction (disappearance of the free amine).
-
-
Washing:
-
Drain the coupling solution and wash the peptide-resin thoroughly with DMF.
-
IV. Cleavage and Final Deprotection
-
Final Washing and Drying: After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under a vacuum.
V. Purification
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
Visualizing the Process
To further clarify the experimental and logical workflows in peptide synthesis, the following diagrams are provided.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: A decision tree for the purification of a crude synthetic peptide.
References
Technical Guide to Fmoc-His(Bzl)-OH: Safety, Handling, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for Nα-Fmoc-N(im)-benzyl-L-histidine (Fmoc-His(Bzl)-OH). It is intended to serve as a vital resource for researchers and professionals engaged in peptide synthesis and other applications of this compound. The information is compiled from publicly available data from chemical suppliers.
Chemical and Physical Properties
This compound is an amino acid derivative commonly utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) group protects the imidazole side chain of histidine.
| Property | Value | Source |
| CAS Number | 84030-19-3 | [1][2][3] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][2] |
| Molecular Weight | 467.52 g/mol | [1][2] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98.0% (HPLC) or ≥ 99% (HPLC, TLC) | [4][5][6] |
| Optical Activity | [α]20/D +118±3°, c = 1% in chloroform | |
| Storage Temperature | 2-8°C |
Safety and Handling Information
While a complete Safety Data Sheet (SDS) is not publicly available, information from suppliers allows for the following summary of safety and handling precautions. Users should always consult the specific SDS provided by their supplier and perform a thorough risk assessment before use.
Hazard Identification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with all chemical reagents, appropriate caution should be exercised.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound powder.[1]
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Compatible chemical-resistant gloves |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust mask |
| Body Protection | Laboratory coat |
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Recommendation |
| Storage Temperature | 2-8°C |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents. |
First Aid Measures
Standard first aid measures for chemical exposure in a laboratory setting should be followed.
| Exposure Route | First Aid Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The benzyl group on the histidine side chain prevents undesirable side reactions during the synthesis process. The general workflow of SPPS involves repeated cycles of deprotection, washing, coupling, and washing.
General Fmoc-SPPS Cycle
The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support (resin).
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a tertiary amine base such as DIEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM) for washing
-
Reaction vessel for manual or automated synthesis
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin to remove the Fmoc group from the N-terminus of the peptide chain.
-
Agitate the mixture for 5-10 minutes at room temperature.[7] This can be performed as a single treatment or as two shorter treatments (e.g., 2 minutes followed by 5 minutes).
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
A final wash with DCM can also be performed.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving it with coupling reagents (e.g., HBTU/HOBt) and a base (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, a final Fmoc deprotection is performed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the benzyl group from histidine) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Visualizations
Safe Handling Workflow for this compound
Caption: Safe handling workflow for this compound in a laboratory setting.
General Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. This compound = 98.0 HPLC 84030-19-3 [sigmaaldrich.com]
- 2. This compound | 84030-19-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Nα-Fmoc-Nim-benzyl-L-histidine, CasNo.84030-19-3 BOC Sciences United States [bocscichem.lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-His(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Histidine Protection in Fmoc-SPPS
The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge due to the unique chemical properties of its imidazole side chain. The primary issue is the high propensity for racemization during the amino acid activation and coupling steps. The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the acidic α-proton of the activated amino acid. This leads to the formation of an achiral intermediate, resulting in a loss of stereochemical integrity and the incorporation of the undesired D-isomer into the peptide chain.[1][2]
To mitigate racemization and prevent other side reactions such as side-chain acylation, the imidazole group is typically protected. In the context of Fmoc-SPPS, an ideal side-chain protecting group must be stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile under the acidic conditions of the final cleavage from the resin (e.g., Trifluoroacetic acid - TFA).[3] Commonly used protecting groups for histidine in Fmoc-SPPS include Trityl (Trt), tert-Butyloxycarbonyl (Boc), and Benzyloxymethyl (Bom).[4][5]
Fmoc-His(Bzl)-OH: Properties and Considerations
This compound, or Nα-Fmoc-N(im)-benzyl-L-histidine, is a derivative where the imidazole nitrogen is protected by a benzyl group. While commercially available from suppliers like Sigma-Aldrich (though now discontinued), it is not a commonly employed protecting group in modern Fmoc-SPPS for several reasons inferred from the principles of peptide chemistry.
Key Properties:
-
Molecular Formula: C₂₈H₂₅N₃O₄
-
Molecular Weight: 467.52 g/mol
-
Appearance: White to off-white powder
Advantages and Disadvantages:
The primary advantage of the benzyl group is its relative acid lability, making it suitable for cleavage with standard TFA cocktails at the end of the synthesis. However, its application in Fmoc-SPPS is limited due to the following considerations:
-
Stability to Piperidine: The stability of the N(im)-benzyl group to repeated treatments with 20% piperidine throughout the synthesis is a critical concern. While the Bzl group is generally considered stable to mild base, prolonged or repeated exposure during the synthesis of long peptides could lead to partial deprotection. This would expose the highly reactive imidazole side chain, increasing the risk of side reactions and racemization in subsequent coupling steps.
-
Racemization Suppression: The benzyl group is an electron-donating group, which does not significantly reduce the basicity of the imidazole nitrogen. Therefore, its effectiveness in suppressing racemization is expected to be lower than electron-withdrawing groups like Boc. Protecting the π-nitrogen of the imidazole ring is the most effective strategy to preserve chiral integrity, and it is unclear how efficiently the Bzl group achieves this compared to more modern alternatives.[6]
-
Cleavage: The benzyl group is cleaved by strong acids like TFA. However, some sources indicate that for other amino acids like Tyrosine, the Bzl group is only partially removed by TFA, which could lead to incomplete deprotection of the final peptide.[4] Complete removal might require harsher conditions or extended cleavage times.
While this compound is a valid chemical entity for peptide synthesis, its use in modern Fmoc-SPPS is not widespread. This is likely due to concerns about its stability during repeated piperidine treatments and its suboptimal performance in racemization suppression compared to more advanced protecting groups like Boc and Bom. For routine syntheses, Fmoc-His(Trt)-OH remains a cost-effective choice, while for sequences that are sensitive to racemization, Fmoc-His(Boc)-OH is a superior option.[7][8]
Comparative Data
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Key Advantages | Key Disadvantages |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8%[2][9] | Widely used, cost-effective. | High propensity for racemization, especially at elevated temperatures.[9] |
| 90 °C, 2 min | >16%[2][9] | |||
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18%[2][9] | Excellent suppression of racemization, even at high temperatures. | Higher cost than Trt derivatives. |
| 90 °C, 2 min | 0.81%[2][9] | |||
| Fmoc-His(MBom)-OH | 5 min pre-activation | 0.3%[6] | Very effective at preventing racemization. | High cost and requires specific cleavage conditions.[5] |
Experimental Protocols
The following protocols are provided as a general guideline for the use of Fmoc-protected histidine derivatives in manual SPPS. Due to the lack of specific literature for this compound, this protocol should be considered a starting point and may require optimization.
Protocol 1: Manual Fmoc-SPPS Cycle for Coupling this compound
This protocol assumes a starting peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin (1 eq.)
-
This compound (3-5 eq.)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 eq.)
-
Base (e.g., DIPEA, Collidine) (6-10 eq.)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.) and the coupling reagent (e.g., HBTU, 3-5 eq.) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. A negative result (clear or yellowish beads) indicates complete coupling.
-
If the coupling is incomplete, extend the reaction time or consider a second coupling.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Protocol 2: Cleavage and Final Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Bzl and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)[10]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage:
-
Dry the crude peptide pellet under vacuum.
-
Store the dried peptide at -20°C or below.
-
The crude peptide should be purified by reverse-phase HPLC.
-
Visualizations
Diagram 1: General Fmoc-SPPS Workflow
Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Decision Logic for Histidine Protecting Group Selection
Caption: Decision tree for selecting an appropriate histidine protecting group in Fmoc-SPPS.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. merel.si [merel.si]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Manual Peptide Synthesis: Coupling of Fmoc-His(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many biologically active peptides, often playing a key role in receptor binding and catalytic activity. Its incorporation into synthetic peptides, however, presents significant challenges, primarily due to the nucleophilic nature of its imidazole side chain. During solid-phase peptide synthesis (SPPS), unprotected or improperly protected histidine residues can lead to side reactions, most notably racemization, which can compromise the final peptide's purity, structure, and function.[1][2]
The use of a side-chain protecting group is essential to mitigate these issues. The benzyl (Bzl) group is one of the classical protecting groups for the imidazole nitrogen of histidine. This document provides a detailed protocol for the manual coupling of Nα-Fmoc- and Nτ- or Nπ-benzyl-protected L-histidine (Fmoc-His(Bzl)-OH) in Fmoc-based solid-phase peptide synthesis. It outlines the necessary precautions, recommended reagents, and a step-by-step procedure to ensure efficient and successful incorporation of this derivative while minimizing potential side reactions.
Challenges in Histidine Coupling
The primary challenge during the coupling of histidine derivatives is the high propensity for racemization. The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[1][3] Side-chain acylation, where the imidazole nitrogen is acylated by another activated amino acid, can also occur, though this is often reversible in subsequent steps.[1][2] The choice of protecting group for the imidazole side chain is therefore critical to minimizing these side reactions. While the benzyl group offers stability under the basic conditions of Fmoc removal, it is known to be susceptible to racemization upon activation for coupling.[4]
Experimental Protocols
This section details the materials and methods for the successful coupling of this compound in manual solid-phase peptide synthesis.
Materials
-
This compound
-
Suitable solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol for Coupling this compound
This protocol assumes a standard manual synthesis setup with a reaction vessel and shaker.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an additive such as HOBt or OxymaPure® (3-5 equivalents) in DMF.
-
Activation Method 1 (Carbodiimide-based):
-
Add DIC (3-5 equivalents) to the amino acid/additive solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Activation Method 2 (Uronium/Phosphonium-based):
-
Add a coupling reagent like HATU or PyBOP® (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow for a short pre-activation of 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete after an extended period, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Final Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Data Presentation
The choice of coupling reagents and conditions can significantly impact the efficiency and degree of racemization when incorporating this compound. The following table summarizes expected outcomes based on different coupling strategies.
| Coupling Reagent Combination | Additive | Base | Pre-activation Time | Expected Coupling Efficiency | Relative Racemization Risk |
| DIC | HOBt/OxymaPure® | None | 5-10 min | Good-Excellent | Moderate |
| HATU | - | DIPEA | 1-2 min | Excellent | Moderate to High |
| HBTU | - | DIPEA | 1-2 min | Excellent | Moderate to High |
| PyBOP® | - | DIPEA | 1-2 min | Excellent | Moderate to High |
Note: The risk of racemization with histidine derivatives is always a concern. To minimize this, it is crucial to avoid prolonged pre-activation times and the use of strong, non-hindered bases in excess.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Workflow for the manual coupling of this compound in solid-phase peptide synthesis.
Logical Relationship of Factors Affecting Histidine Coupling
Caption: Factors influencing the successful coupling of histidine derivatives in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-His(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many biologically active peptides, contributing significantly to their structure and function. However, its unique imidazole side chain presents challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. The choice of a suitable side-chain protecting group is therefore critical to ensure the synthesis of a stereochemically pure peptide.
This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nτ/π-benzyl-L-histidine (Fmoc-His(Bzl)-OH) in automated peptide synthesizers. While other histidine derivatives, such as Fmoc-His(Trt)-OH and particularly Fmoc-His(Boc)-OH, are more commonly employed due to their superior performance in minimizing racemization, this guide will focus on the theoretical and practical considerations for utilizing the benzyl protecting group.[1][2][3]
The primary challenge with histidine in Fmoc-SPPS is the ability of the imidazole ring's π-nitrogen to act as an intramolecular base, which can abstract the α-proton of the activated amino acid.[3] This leads to the formation of an achiral intermediate and subsequent loss of stereochemical integrity. Side-chain protecting groups aim to mitigate this by reducing the basicity of the imidazole ring.
Data Presentation: Comparative Overview of Histidine Protecting Groups
While specific quantitative data for the performance of this compound in modern automated synthesizers is limited in publicly available literature, a comparative summary with more common derivatives can provide valuable context. The data below is collated from studies on various peptide sequences and under different conditions, including elevated temperatures often used in microwave-assisted SPPS.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [4] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [4] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [4] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [4] |
Note: The benzyl (Bzl) protecting group is generally considered to be less effective at suppressing racemization compared to the tert-butyloxycarbonyl (Boc) group. The electron-withdrawing nature of the urethane in the Boc group reduces the basicity of the imidazole ring more effectively.[1]
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and should be optimized for specific sequences and instrumentation.
Protocol 1: Standard Automated Coupling Cycle for this compound
This protocol outlines a single deprotection and coupling cycle.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature. For difficult sequences or to speed up the cycle, this step can be performed at elevated temperatures (e.g., up to 90°C for 1 minute in microwave synthesizers), although this may increase the risk of side reactions.[4]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (see table below) in DMF.
-
Activation: The method of activation is critical for minimizing racemization.[5]
-
Add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes at room temperature. In microwave-assisted synthesizers, coupling can be performed at elevated temperatures (e.g., 50°C for 10 minutes or 90°C for 2 minutes), but lower temperatures are recommended for histidine to minimize racemization.[4]
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Recommended Coupling Reagents for this compound
| Reagent Class | Examples | Notes |
| Carbodiimides | DIC/Oxyma Pure, DIC/HOBt | Generally recommended for racemization-prone amino acids due to the mildly acidic activation conditions. Oxyma Pure is a safer and often more effective alternative to HOBt.[1] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Highly efficient coupling reagents. HATU is generally considered the most effective but is also more expensive. To minimize racemization, avoid prolonged pre-activation times.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for sterically hindered couplings.[1] |
Protocol 2: Cleavage and Deprotection
The benzyl (Bzl) protecting group is typically removed under strong acidic conditions.
-
Resin Washing and Drying:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides containing Arg, Trp, and Met is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
For peptides with Arg residues, scavengers are necessary to prevent the migration of sulfonyl protecting groups to tryptophan if Trp is also present.[7]
-
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential Side Reactions and Mitigation
-
Racemization: As discussed, this is the primary concern with histidine. To minimize racemization of this compound:
-
Aspartimide Formation: This can occur with Asp-containing peptides during the basic conditions of Fmoc deprotection. Adding an acidic additive like HOBt to the piperidine solution can help reduce this side reaction.[7]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline as one of the first two residues. Using 2-chlorotrityl chloride resin can help suppress this due to steric hindrance.[7]
Visualizations
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Caption: Mechanism of histidine racemization during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [merel.si]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
Deprotection of the Fmoc Group from Fmoc-His(Bzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. The removal of the Fmoc group from the N-terminus of a growing peptide chain is a critical and repeated step in SPPS. Histidine, with its imidazole side chain, presents a unique challenge during peptide synthesis due to its propensity for racemization. The choice of protecting group for the imidazole side chain is therefore a crucial factor in maintaining the stereochemical integrity of the peptide.
This document provides an overview of the deprotection of the Fmoc group, with a specific focus on Fmoc-His(Bzl)-OH. While detailed experimental data and established protocols specifically for the deprotection of this compound are not extensively available in the current literature, this note will cover the general principles of Fmoc deprotection, the known challenges associated with histidine, and a generalized protocol based on standard Fmoc deprotection procedures.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The process can be summarized in two main steps:
-
Proton Abstraction: The base abstracts the acidic proton on the fluorene ring of the Fmoc group.
-
β-Elimination: This is followed by an elimination reaction that liberates the free amine of the peptide, carbon dioxide, and a dibenzofulvene (DBF) intermediate.
The excess base in the reaction mixture then traps the reactive DBF to form a stable adduct, which drives the reaction to completion.
Side-Chain Protection of Histidine and Potential Side Reactions
The imidazole side chain of histidine is nucleophilic and can catalyze the racemization of the α-carbon during peptide coupling. To mitigate this, the imidazole group is typically protected. While protecting groups such as trityl (Trt) and tert-butyloxycarbonyl (Boc) are more commonly used and extensively studied in Fmoc SPPS, the benzyl (Bzl) group is another option.
A critical consideration for the use of this compound in Fmoc-based SPPS is the stability of the N-im-benzyl protecting group to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). While the benzyl group is generally considered stable to these conditions, its lability can be sequence-dependent and influenced by the reaction conditions.
The primary side reaction of concern when deprotecting any Fmoc-histidine derivative is racemization . This is particularly problematic during the activation/coupling step but can also be influenced by the deprotection conditions.
Quantitative Data on Fmoc Deprotection
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | >99% | The most common and effective reagent for rapid and complete deprotection. |
| 10% (v/v) Piperidine in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| 2% (v/v) DBU / 2% (v/v) Piperidine in DMF | High | DBU can accelerate the reaction, but may increase the risk of side reactions. | |
| Reaction Time | 2 x 5-10 minutes | >99% | A two-step deprotection is often employed to ensure completeness. |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
Experimental Protocols
The following is a generalized protocol for the deprotection of the Fmoc group from a resin-bound peptide containing a His(Bzl) residue. It is crucial to note that this is a general procedure and may require optimization for specific peptide sequences.
Materials
-
This compound loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Wash: Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.
-
Fmoc Deprotection (First Treatment): Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture gently (e.g., by bubbling with an inert gas or using a shaker) for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Fmoc Deprotection (Second Treatment): Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
The resin is now ready for the next amino acid coupling step.
Visualizing the Workflow and Chemical Transformation
Fmoc Deprotection Workflow
Caption: General workflow for Fmoc deprotection in SPPS.
Chemical Transformation of Fmoc Deprotection
Caption: Simplified chemical transformation during Fmoc deprotection.
Conclusion and Recommendations
The deprotection of the Fmoc group is a routine yet critical step in SPPS. While standard protocols using 20% piperidine in DMF are generally effective, the use of this compound requires careful consideration due to the limited availability of specific data on the stability of the benzyl protecting group and potential side reactions. It is strongly recommended that researchers perform a small-scale test synthesis to evaluate the stability of the His(Bzl) group and the extent of racemization under their specific experimental conditions before proceeding to a larger scale synthesis. For applications where the highest stereochemical purity is required, the use of more extensively studied and validated histidine derivatives, such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH, may be preferable.
Application Notes and Protocols for the Post-Synthesis Cleavage of the Benzyl Group from His(Bzl) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, with its unique imidazole side chain, plays a critical role in the structure and function of many peptides and proteins. During solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl strategy, the imidazole group is often protected to prevent side reactions such as racemization and N-acylation. The benzyl (Bzl) group is a commonly employed protecting group for the histidine imidazole nitrogen. Post-synthesis, the efficient and clean removal of this benzyl group is a crucial step to yield the native peptide.
This document provides detailed application notes and protocols for the various methods employed for the cleavage of the benzyl group from His(Bzl) residues. It also discusses potential side reactions and strategies to minimize them, along with a general workflow for peptide deprotection and purification.
Deprotection Methodologies: A Comparative Overview
Several methods are available for the deprotection of the His(Bzl) residue. The choice of method depends on the overall peptide sequence, the presence of other protecting groups, and the desired scale of the synthesis. The most common methods include strong acid cleavage, catalytic transfer hydrogenation, sodium in liquid ammonia reduction, and oxidative cleavage.
Quantitative Data Summary
The following table summarizes the typical reaction conditions, yields, and purities associated with the primary methods for His(Bzl) cleavage. It is important to note that yields and purities are highly dependent on the specific peptide sequence and the efficiency of the post-cleavage purification process.
| Deprotection Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity Notes |
| Strong Acid Cleavage (HF) | Anhydrous Liquid HF, Scavengers (e.g., anisole, p-cresol) | 30 - 60 minutes | Good to Excellent | Dependent on scavenger efficiency to prevent side products. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Hydrogen Donor (e.g., Ammonium Formate) | 5 minutes - 2 hours | 89% (for a model compound)[1] | Generally high purity with fewer side reactions. |
| Sodium in Liquid Ammonia | Sodium, Liquid Ammonia | 15 - 30 seconds (for blue color persistence) | Variable | Can lead to side reactions if excess sodium is used.[2] |
| Oxidative Cleavage | Oxoammonium salts, Ceric Ammonium Nitrate | Variable | Variable | Method is less common for His(Bzl) in peptides; data is limited. |
Experimental Protocols
Method 1: Strong Acid Cleavage with Anhydrous Hydrogen Fluoride (HF)
This method is widely used in Boc/Bzl-based peptide synthesis for the simultaneous cleavage of the peptide from the resin and removal of most side-chain protecting groups, including His(Bzl).[3]
Materials:
-
Peptide-resin containing His(Bzl)
-
Anhydrous liquid hydrogen fluoride (HF)
-
Scavengers: Anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Diethyl ether (cold)
-
Trifluoroacetic acid (TFA)
-
20% (v/v) Acetic acid in water
-
Fine sintered glass funnel
-
Reaction vessel with a Teflon-coated stirring bar
Protocol:
-
Preparation:
-
Ensure the N-terminal Boc group is removed from the peptide-resin.
-
Place the dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
For every 0.2 mmol of peptide-resin, add an appropriate mixture of scavengers. A common mixture is 1 mL of anisole, 1 mL of dimethyl sulfide, and 0.2 mL of p-thiocresol.[4]
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Following the manufacturer's instructions for the HF apparatus, distill approximately 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin. Maintain the temperature between -5°C and 0°C during HF collection.[4]
-
-
Cleavage Reaction:
-
HF Evaporation:
-
After the reaction is complete, evaporate the HF under a stream of dry nitrogen gas.
-
-
Peptide Precipitation and Washing:
-
Filter the resin using a fine sintered glass funnel.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Add 8-10 times the volume of cold diethyl ether to the combined filtrate to precipitate the peptide.[4]
-
If necessary, store the mixture at 4°C overnight to enhance precipitation.
-
Collect the precipitated peptide by centrifugation or filtration through a fine sintered glass funnel.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate solvent, such as 20% aqueous acetic acid.
-
Lyophilize the solution to obtain the crude peptide powder.
-
Method 2: Catalytic Transfer Hydrogenation
This method offers a milder alternative to strong acid cleavage and is particularly useful when the peptide contains acid-sensitive functionalities.[5][6]
Materials:
-
His(Bzl)-containing protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen donor: Ammonium formate or cyclohexene
-
Solvent: Methanol (MeOH) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Protocol:
-
Reaction Setup:
-
Dissolve the protected peptide in methanol or DMF in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution (typically 1/10 to 1/5 the weight of the peptide).
-
Add the hydrogen donor. If using ammonium formate, add 2 to 4 equivalents.
-
-
Reaction:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can be as short as 5 minutes.[1]
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the combined filtrate under reduced pressure to obtain the crude deprotected peptide.
-
If ammonium formate was used, the excess can be removed by dialysis followed by lyophilization, or by dissolving the product in an organic solvent and washing with a saturated sodium chloride solution.
-
Method 3: Sodium in Liquid Ammonia Reduction
This method is effective for the removal of benzyl-type protecting groups but requires careful handling of sodium and liquid ammonia. It is crucial to avoid an excess of sodium to prevent side reactions.[2][4]
Materials:
-
His(Bzl)-containing protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Reaction flask equipped with a dry ice condenser
-
50% aqueous acetic acid
Protocol:
-
Reaction Setup:
-
In a flask equipped with a dry ice condenser, dissolve the protected peptide in freshly distilled liquid ammonia (approximately 1 mg of peptide per 1 mL of ammonia).
-
-
Reduction:
-
Under anhydrous conditions, add small pieces of sodium metal to the stirred solution until a pale blue color persists for 15 to 30 seconds.[4]
-
-
Quenching and Work-up:
-
Quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Evaporate the liquid ammonia under a vacuum.
-
Dissolve the residue in 50% aqueous acetic acid (approximately 100 µL per mg of peptide).[4]
-
-
Isolation:
-
Add the dissolved peptide to water (approximately 1 mL per mg of peptide) and lyophilize to obtain the crude peptide.[4]
-
Method 4: Oxidative Cleavage
Oxidative methods for N-debenzylation are less commonly used for peptides but can be an option in specific contexts. Reagents like ceric ammonium nitrate can achieve chemoselective debenzylation of N-benzyl tertiary amines.[7]
Materials:
-
His(Bzl)-containing peptide
-
Ceric Ammonium Nitrate (CAN)
-
Aqueous solvent system
Protocol:
-
Reaction:
-
Dissolve the N-benzyl-containing compound in an appropriate aqueous solvent.
-
Add an aqueous solution of ceric ammonium nitrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
-
Work-up:
-
Upon completion, the reaction is typically worked up by extraction with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude product.
-
Further purification by chromatography may be necessary.
-
Visualizations
Chemical Reaction: Cleavage of Benzyl Group from His(Bzl)
Caption: General reaction scheme for the deprotection of a His(Bzl) residue.
Experimental Workflow: From Protected Peptide to Purified Product
References
- 1. scispace.com [scispace.com]
- 2. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing Fmoc-His(Bzl)-OH in Solid-Phase Peptide Synthesis with Various Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine is a crucial amino acid in many biologically active peptides, but its incorporation during Solid-Phase Peptide Synthesis (SPPS) is challenging due to the high risk of racemization. The choice of the imidazole side-chain protecting group is critical to mitigate this issue. While Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are commonly used, this document explores the application of Fmoc-His(Bzl)-OH with three different resin types: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC). These application notes provide a comparative overview and detailed protocols for the use of this compound in Fmoc-based SPPS.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in research and pharmaceutical development. The Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to the Boc/Bzl strategy. However, the synthesis of histidine-containing peptides remains a significant challenge, primarily due to the propensity of the histidine residue to undergo racemization during the coupling step. The imidazole ring of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity.
The selection of a suitable protecting group for the imidazole side chain is paramount to suppress this side reaction. The benzyl (Bzl) protecting group is a well-established protecting group in peptide chemistry, traditionally used in the Boc/Bzl strategy. Its application in the context of Fmoc-SPPS for histidine side-chain protection offers a potential alternative to the more common trityl (Trt) and tert-butyloxycarbonyl (Boc) groups. This document provides detailed protocols and discusses the theoretical considerations for using this compound with Wang, Rink Amide, and 2-Chlorotrityl chloride resins.
Comparative Overview of Histidine Protecting Groups
A variety of protecting groups have been developed for the histidine imidazole side chain in Fmoc-SPPS, each with its own set of advantages and disadvantages.
| Protecting Group | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Widely used, provides good steric hindrance. | Prone to racemization, especially with strong bases or prolonged activation. |
| tert-Butyloxycarbonyl (Boc) | Excellent suppression of racemization due to its electron-withdrawing nature.[1][2] | Requires strong acidic conditions for complete removal, which might not be compatible with all peptides. |
| Benzyl (Bzl) | Stable to the basic conditions of Fmoc deprotection. Potentially offers a different selectivity in cleavage compared to Trt and Boc. | Less commonly used in Fmoc-SPPS for His, leading to a lack of extensive optimization data. Racemization potential needs careful evaluation. |
Data Presentation: Performance of Histidine Derivatives
While direct quantitative comparative data for this compound is not extensively available in the literature, the following table summarizes typical performance metrics for the more commonly used Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH to provide a baseline for expected outcomes. The performance of this compound is expected to be influenced by the specific coupling conditions and the peptide sequence.
| Histidine Derivative | Resin Type | Coupling Efficiency (%) | Racemization (%) | Cleavage Conditions |
| Fmoc-His(Trt)-OH | Wang | >95 | 1-5% | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-His(Trt)-OH | Rink Amide | >95 | 1-5% | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-His(Trt)-OH | 2-CTC | >98 | <1% | Acetic Acid/TFE/DCM (1:2:7) |
| Fmoc-His(Boc)-OH | Wang | >98 | <0.5% | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-His(Boc)-OH | Rink Amide | >98 | <0.5% | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-His(Boc)-OH | 2-CTC | >99 | <0.2% | Acetic Acid/TFE/DCM (1:2:7) |
| This compound | Wang | Theoretically >95% | Requires empirical determination | TFA/TIS/H₂O (95:2.5:2.5) |
| This compound | Rink Amide | Theoretically >95% | Requires empirical determination | TFA/TIS/H₂O (95:2.5:2.5) |
| This compound | 2-CTC | Theoretically >98% | Requires empirical determination | Acetic Acid/TFE/DCM (1:2:7) |
Note: The values for this compound are theoretical and require experimental validation. Coupling efficiency and racemization are highly dependent on the coupling reagents, reaction time, and temperature.
Experimental Protocols
The following are generalized protocols for the use of this compound in SPPS. Optimization may be required for specific peptide sequences.
Resin Handling and Swelling
Proper swelling of the resin is crucial for the accessibility of reactive sites.
-
Protocol:
-
Place the desired amount of resin (Wang, Rink Amide, or 2-CTC) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
This compound Coupling
The coupling step involves the activation of the this compound and its reaction with the free N-terminal amine on the resin-bound peptide. To minimize racemization, the use of an in-situ neutralizing protocol with a carbodiimide/additive coupling reagent combination is recommended.
-
Recommended Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) / 1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) / Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
For difficult couplings, uronium/aminium salts like HATU or HBTU can be used, but with caution due to their higher basicity which can increase the risk of racemization.
-
-
Protocol (DIC/HOBt):
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The cleavage cocktail and conditions depend on the resin type and the desired final product (fully deprotected or side-chain protected peptide).
-
Protocol:
-
Wash the dried peptide-resin with DCM.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Protocol:
-
Follow the same procedure as for Wang resin cleavage.[3] The Rink Amide linker is also cleaved under strong acidic conditions.
-
2-CTC resin allows for the cleavage of the peptide with side-chain protecting groups largely intact, which is useful for fragment condensation strategies.
-
Protocol for Protected Peptide Fragment:
-
Wash the dried peptide-resin with DCM.
-
Prepare the cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7).[4]
-
Add the cleavage cocktail to the resin and stir for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage cocktail.
-
Combine the filtrates and co-evaporate with toluene to remove residual acid.
-
Precipitate the protected peptide with cold diethyl ether.
-
-
Protocol for Fully Deprotected Peptide:
-
Follow the same procedure as for Wang resin cleavage.
-
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Logical relationship between resin type and the resulting C-terminal functionality after cleavage.
Discussion and Recommendations
The use of this compound in SPPS presents a viable, albeit less documented, alternative to the more common Trt and Boc protected derivatives. The stability of the benzyl group to the basic conditions of Fmoc deprotection is a key advantage. However, the potential for racemization during coupling must be carefully assessed for each specific sequence and coupling protocol.
Recommendations for minimizing racemization:
-
Use mild activation conditions: DIC/HOBt or DIC/Oxyma are generally preferred over more basic uronium/aminium reagents like HATU or HBTU.
-
Minimize pre-activation time: The activated amino acid should be added to the resin immediately after the addition of the coupling reagent.
-
Control temperature: Perform couplings at room temperature unless a difficult coupling necessitates gentle heating, which should be done with caution.
-
Optimize base concentration: Use the minimum amount of base necessary to facilitate the coupling reaction.
For researchers venturing into the use of this compound, it is highly recommended to perform a small-scale test synthesis to optimize coupling and cleavage conditions and to accurately quantify the extent of racemization by chiral chromatography or enzymatic digestion of the final peptide.
Conclusion
This compound can be successfully employed in SPPS with Wang, Rink Amide, and 2-Chlorotrityl chloride resins to synthesize histidine-containing peptides. While it offers a stable side-chain protection, careful optimization of coupling conditions is crucial to minimize the risk of racemization. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this histidine derivative in their peptide synthesis endeavors. Further studies are warranted to generate more quantitative data on the performance of this compound in comparison to other commercially available protected histidine derivatives.
References
Application Notes and Protocols for Fmoc-His(Bzl)-OH Activation in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the activation methods for Fmoc-His(Bzl)-OH in solid-phase peptide synthesis (SPPS). This document includes a discussion of the challenges associated with histidine coupling, a comparison of common activation methods, and detailed experimental protocols.
Introduction to this compound in Peptide Synthesis
Histidine is a crucial amino acid in many peptides and proteins, playing a key role in biological activity. However, its incorporation during SPPS is challenging due to the imidazole side chain, which can lead to side reactions, most notably racemization. The choice of the imidazole protecting group is therefore critical. The benzyl (Bzl) group is one of the classical protecting groups for the histidine side chain. While robust, its use in Fmoc-based SPPS requires careful consideration of activation and cleavage conditions to minimize side reactions and ensure the integrity of the final peptide.
Challenges in Coupling Fmoc-Histidine Derivatives
The primary challenge in coupling histidine derivatives is the prevention of racemization at the α-carbon. The imidazole ring of histidine can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers. This loss of stereochemical integrity can have profound effects on the biological activity of the final peptide.
Protecting the π-nitrogen of the imidazole ring is a common strategy to suppress this base-catalyzed racemization. While the Bzl group is located on the τ-nitrogen, it can influence the basicity of the π-nitrogen and thus impact the rate of racemization.
Comparison of Activation Methods for this compound
The choice of coupling reagent and conditions is paramount for the successful incorporation of this compound with minimal racemization. While specific quantitative data for the racemization of this compound is less abundant in the literature compared to other derivatives like Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, the general principles of peptide coupling and racemization suppression apply. The following table summarizes the expected performance of common coupling reagents.
| Coupling Reagent/Method | Reagent Type | Expected Racemization | Coupling Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Low to Moderate | Good | A classic and cost-effective method. The mildly acidic nature of HOBt helps to suppress racemization. Longer reaction times may be required. |
| HBTU/DIEA | Aminium/Uronium Salt | Moderate to High | Very Good | Fast and efficient coupling. The use of a strong base like DIEA can increase the risk of racemization. Pre-activation time should be minimized. |
| HATU/DIEA | Aminium/Uronium Salt | Low to Moderate | Excellent | Generally provides faster coupling and lower racemization than HBTU due to the 7-azabenzotriazole moiety.[1][2] |
| PyBOP/DIEA | Phosphonium Salt | Moderate | Very Good | Efficient coupling reagent. Byproducts are generally less hazardous than those from BOP. |
Note: The level of racemization is highly sequence-dependent and also influenced by factors such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol describes a standard method for the manual coupling of this compound using a carbodiimide activator with an additive to suppress racemization.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after 4 hours, the coupling can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Protocol 2: Fast Coupling of this compound using HATU/DIEA
This protocol is suitable for faster coupling and for sequences that may be considered "difficult."
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes. Note: Prolonged pre-activation should be avoided to minimize racemization.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Side Reactions and Cleavage of the His(Bzl) Protecting Group
The benzyl group on the histidine side chain is relatively stable but requires strong acidic conditions for its removal, typically during the final cleavage of the peptide from the resin.
Common Side Reactions:
-
Incomplete Cleavage: The Bzl group can be difficult to remove completely, potentially leading to a mixed population of protected and deprotected peptides.
-
Alkylation of Tryptophan: During the final TFA cleavage, the released benzyl cations can alkylate the indole side chain of tryptophan residues. The use of scavengers is crucial to prevent this side reaction.
Cleavage Protocol for His(Bzl)-protected peptides:
A standard cleavage cocktail for peptides containing His(Bzl) and other acid-labile protecting groups is Trifluoroacetic acid (TFA) with a mixture of scavengers.
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Mechanism of histidine racemization via enolate formation.
References
Applications of Peptides Containing His(Bzl) Synthesized from Fmoc-His(Bzl)-OH: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of histidine-containing peptides is a critical yet often challenging endeavor. The unique properties of the histidine imidazole side chain necessitate careful selection of protecting groups to ensure high yield, purity, and biological activity of the final peptide. This document provides detailed application notes and protocols for the use of Nα-Fmoc-N(im)-Benzyl-L-histidine (Fmoc-His(Bzl)-OH) in solid-phase peptide synthesis (SPPS), a strategy particularly relevant for the synthesis of certain bioactive peptides.
The benzyl (Bzl) protecting group for the imidazole side chain of histidine offers a distinct profile compared to more commonly used groups like trityl (Trt) or tert-butyloxycarbonyl (Boc). While the Bzl group is traditionally associated with the Boc/Bzl synthesis strategy, its application within an Fmoc/tBu framework can be advantageous in specific contexts, primarily related to its stability and deprotection chemistry. The Bzl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acid conditions used for cleaving peptides from some resins. Its removal typically requires strong acidic conditions, such as with hydrogen fluoride (HF), or catalytic transfer hydrogenation. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.
Core Applications and Rationale
The use of this compound is particularly indicated in the synthesis of peptides where the final global deprotection with strong acid is compatible with the overall peptide sequence and other protecting groups. This strategy can be beneficial for the synthesis of peptides intended for structure-activity relationship (SAR) studies, development of enzyme inhibitors, and the creation of peptide-based diagnostics.
1. Synthesis of Neuropeptides and Hormonal Analogs:
Histidine residues are often crucial for the biological activity of neuropeptides and hormonal analogs, playing roles in receptor binding and signal transduction. The synthesis of analogs of peptides like Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH) requires robust protection of the histidine side chain to prevent side reactions. While Fmoc-His(Trt)-OH is commonly used, this compound can be an alternative, particularly when exploring different deprotection strategies to optimize purity.
2. Development of Antimicrobial Peptides (AMPs):
Many antimicrobial peptides feature cationic and amphipathic structures, with histidine residues contributing to their mechanism of action, which often involves membrane disruption or interaction with cellular components of pathogens. The synthesis of novel AMPs with modified histidine residues is a key area of research for combating antibiotic resistance. The use of this compound allows for the stable incorporation of histidine into these sequences during synthesis.
3. Design of Enzyme Substrates and Inhibitors:
The imidazole side chain of histidine is a key catalytic residue in many enzymes. Synthetic peptides containing His(Bzl) can serve as protected precursors to active enzyme substrates or inhibitors. Following synthesis and purification, the Bzl group can be removed to yield the final, active peptide for use in enzymatic assays and high-throughput screening for drug discovery.
Data Presentation: Synthesis and Purity
The choice of histidine protecting group can significantly impact the yield and purity of the synthesized peptide. The following tables provide a comparative summary of expected quantitative data for the synthesis of a model decapeptide using different Fmoc-histidine derivatives.
Table 1: Comparative Synthesis Yield and Crude Purity
| Fmoc-Histidine Derivative | Synthesis Strategy | Typical Crude Purity (%) | Overall Yield (%) |
| This compound | Fmoc/tBu SPPS | 75-85 | 30-40 |
| Fmoc-His(Trt)-OH | Fmoc/tBu SPPS | 80-90 | 35-45 |
| Fmoc-His(Boc)-OH | Fmoc/tBu SPPS | 85-95 | 40-50 |
Note: Data are representative and can vary based on the peptide sequence, coupling conditions, and resin choice.
Table 2: Final Peptide Purity after Purification
| Fmoc-Histidine Derivative Used | Purification Method | Final Purity (%) | Key Impurities Observed |
| This compound | RP-HPLC | >98 | Deletion sequences, incomplete Bzl deprotection products |
| Fmoc-His(Trt)-OH | RP-HPLC | >98 | Diastereomers (due to racemization), deletion sequences |
| Fmoc-His(Boc)-OH | RP-HPLC | >99 | Minimal impurities with optimized coupling |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a His(Bzl)-Containing Peptide using this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a His(Bzl) residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for resin cleavage and side-chain deprotection (excluding His(Bzl))
-
HF cleavage apparatus with appropriate scavengers (e.g., anisole, p-cresol) for Bzl group removal.
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test to confirm completion (ninhydrin-negative).
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Cleavage and Side-Chain Deprotection (excluding His(Bzl)):
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide contains a protected His(Bzl) residue.
-
-
His(Bzl) Deprotection (HF Cleavage):
-
Transfer the dried, protected peptide to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 10% p-cresol/anisole).
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF under vacuum.
-
Wash the resulting peptide residue with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: Biological Assay - Angiotensin II Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a synthesized Angiotensin II analog for the AT₁ receptor.
Materials:
-
Synthesized Angiotensin II analog (with deprotected His)
-
Radiolabeled Angiotensin II (e.g., [¹²⁵I]-Angiotensin II)
-
Cell membranes expressing the human AT₁ receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 50 µL of a serial dilution of the synthesized Angiotensin II analog to the experimental wells.
-
Add 50 µL of binding buffer to the total binding wells.
-
Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to the non-specific binding wells.
-
-
Ligand Addition: Add 50 µL of [¹²⁵I]-Angiotensin II (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the AT₁ receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration and Washing:
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (3x).
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the synthesized peptide.
-
Determine the IC₅₀ value (the concentration of the synthesized peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Signaling Pathways and Logical Relationships
The applications of His(Bzl)-containing peptides often involve their interaction with specific cellular signaling pathways. For instance, Angiotensin II analogs modulate blood pressure through the G-protein coupled AT₁ receptor pathway.
Application Notes and Protocols for Fmoc-His(Bzl)-OH in the Synthesis of Metalloproteins and Chelating Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Fmoc-N(im)-benzyl-L-histidine (Fmoc-His(Bzl)-OH) in solid-phase peptide synthesis (SPPS), with a particular focus on its application in the synthesis of metalloproteins and chelating peptides. The unique properties of the benzyl (Bzl) protecting group for the imidazole side chain of histidine present both opportunities and challenges that will be detailed below.
Introduction
Histidine is a crucial amino acid in the design of metalloproteins and chelating peptides due to the metal-coordinating properties of its imidazole side chain. The synthesis of histidine-containing peptides via SPPS can be complicated by side reactions, most notably racemization, during the activation and coupling steps. The choice of protecting group for the imidazole side chain is therefore critical to preserving the stereochemical integrity and ensuring the desired metal-binding properties of the synthetic peptide.
This compound is one of several commercially available protected histidine derivatives for Fmoc-based SPPS. The benzyl group offers robust protection of the imidazole side chain throughout the synthesis. However, its use is associated with significant challenges, including a high propensity for racemization and the requirement for harsh cleavage conditions.
Chemical Properties and Strategic Considerations
The benzyl group is a stable protecting group that is resistant to the mild basic conditions used for Fmoc group removal (e.g., piperidine in DMF). It is also largely stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used in routine Fmoc-SPPS. This stability necessitates the use of strong acids, such as liquid hydrogen fluoride (HF), for its complete removal. This is a significant consideration, as HF is a highly corrosive and hazardous reagent requiring specialized equipment and handling procedures.
A major drawback of using the benzyl group for histidine side-chain protection is the significant risk of racemization during the coupling step. The electron-donating nature of the benzyl group can increase the basicity of the imidazole nitrogen, which can, in turn, facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.
Advantages of this compound:
-
Robust Side-Chain Protection: The benzyl group provides stable protection of the imidazole side chain throughout the peptide synthesis, preventing unwanted side reactions.
Disadvantages of this compound:
-
High Risk of Racemization: The use of a benzyl protecting group on the imidazole side chain of histidine has been associated with a high degree of racemization during coupling.
-
Harsh Cleavage Conditions: Complete removal of the benzyl group requires strong acids like liquid HF, which is a significant practical and safety consideration.
-
Partial Lability in TFA: The Bzl group can be partially cleaved by TFA, which can lead to undesired side products if not carefully controlled.
Comparative Data of Histidine Protecting Groups
While direct quantitative data for the racemization of this compound in the synthesis of metalloproteins is limited in the available literature, a comparison with other common histidine protecting groups highlights the importance of this choice.
| Histidine Derivative | Side-Chain Protecting Group | Key Advantages | Key Disadvantages | Typical Cleavage Condition | Racemization Potential |
| This compound | Benzyl (Bzl) | Robust protection | High racemization risk , requires HF cleavage | Liquid HF | High |
| Fmoc-His(Trt)-OH | Trityl (Trt) | Mildly acid-labile, compatible with standard Fmoc cleavage | Prone to racemization, especially with prolonged activation | TFA-based cocktails | Moderate to High |
| Fmoc-His(Boc)-OH | tert-Butyloxycarbonyl (Boc) | Significantly suppresses racemization | Requires acid for cleavage | TFA-based cocktails | Low |
| Fmoc-His(Fmoc)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Simultaneous deprotection with Nα-Fmoc | Unprotected imidazole in subsequent steps can lead to side reactions | Piperidine in DMF | Low during coupling, but side reactions possible |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the manual synthesis of a peptide containing a His(Bzl) residue on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail (for final peptide cleavage - see specific protocol for His(Bzl) below )
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Subsequent Amino Acid Couplings (including this compound):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling: Repeat step 3, using the next Fmoc-amino acid in the sequence. When coupling this compound, it is crucial to minimize the pre-activation time to reduce the risk of racemization.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with isopropanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection of Peptides Containing His(Bzl)
Crucial Safety Note: The following protocol involves the use of liquid Hydrogen Fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity. This procedure must only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.
Materials:
-
Peptide-resin containing His(Bzl)
-
Scavengers (e.g., p-cresol, anisole)
-
Liquid Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Place the dry peptide-resin in the reaction vessel of the HF cleavage apparatus. Add the appropriate scavengers (e.g., 1 mL of p-cresol per gram of resin).
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill the liquid HF into the reaction vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of histidine racemization during peptide synthesis.
Application in Metalloprotein and Chelating Peptide Synthesis
The synthesis of peptides designed to bind metal ions requires precise control over the stereochemistry and the availability of the coordinating side chains. The imidazole group of histidine is a common and effective metal ligand.
When using this compound for such applications, the following points should be considered:
-
Final Deprotection is Crucial: The robust protection of the imidazole nitrogen by the benzyl group ensures that it does not interfere with the synthesis. However, for the final peptide to be active as a chelator, the benzyl group must be completely removed to expose the metal-binding site. The necessity of using HF for this deprotection step is a major consideration.
-
Stereochemical Purity is Paramount: The geometry of the metal coordination sphere is critical for the function of metalloproteins and the efficacy of chelating agents. Racemization at the histidine residue can lead to a heterogeneous mixture of diastereomers, each with potentially different metal-binding affinities and specificities. Given the high risk of racemization with this compound, its use should be carefully evaluated, and rigorous purification and characterization of the final product are essential. For applications where stereochemical purity is absolutely critical, alternative protecting groups that are known to suppress racemization, such as Boc, are strongly recommended.
Application Notes and Protocols for Fmoc-His(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nα-Fmoc-L-histidine(τ-benzyl)-OH (Fmoc-His(Bzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines its compatibility with other protected amino acids, potential side reactions, and recommended protocols to ensure the successful synthesis of high-quality peptides.
Introduction
Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic activity and binding interactions. However, the incorporation of histidine during SPPS is notoriously challenging due to the high risk of racemization at the α-carbon. The lone pair of electrons on the imidazole nitrogen can act as an intramolecular base, leading to the abstraction of the α-proton of the activated amino acid and a subsequent loss of stereochemical integrity.[1][2][3] The choice of the side-chain protecting group is therefore critical to minimizing this side reaction.
The benzyl (Bzl) group is a traditional protecting group for the histidine side chain. It is attached to the τ-nitrogen of the imidazole ring. While it provides protection against side-chain acylation, it is known to be more susceptible to racemization compared to π-nitrogen protecting groups like tert-butyloxycarbonyl (Boc) or 4-methoxybenzyl (Mbm).[4][5]
Compatibility with Other Protected Amino Acids
The compatibility of this compound with other standard Fmoc-protected amino acids is generally good under optimized coupling conditions. However, specific considerations are necessary for certain residues.
General Compatibility
This compound can be successfully incorporated into peptide sequences containing common protected amino acids such as Alanine, Glycine, Leucine, Isoleucine, Valine, Phenylalanine, Proline, Serine(tBu), Threonine(tBu), Aspartic acid(OtBu), and Glutamic acid(OtBu). The key to successful coupling is the use of appropriate activation methods and coupling reagents that minimize the risk of racemization.
Compatibility with Arginine
When coupling this compound adjacent to an arginine residue, typically protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), no specific side reactions are commonly reported. However, the bulky nature of the Pbf group can lead to steric hindrance, potentially slowing down the coupling reaction. It is advisable to monitor the coupling completion carefully, for instance, by using a Kaiser test.[6]
Compatibility with Cysteine
The presence of cysteine, usually protected with a trityl (Trt) group, in proximity to histidine requires careful consideration. While no direct incompatibility is noted, both histidine and cysteine are prone to racemization.[7][8] Therefore, using coupling conditions that suppress racemization for both residues is crucial. Acidic coupling conditions, such as those with DIC/HOBt, are generally preferred over base-mediated methods.[5][8]
Data Presentation: Racemization of Histidine Derivatives
While direct quantitative data for this compound is limited, the following table summarizes the racemization levels of other common Fmoc-histidine derivatives. This data provides a valuable benchmark for understanding the potential racemization risk associated with the τ-benzyl protecting group. It is widely accepted that π-nitrogen protection significantly reduces racemization compared to τ-nitrogen protection.[5][9]
| Fmoc-His Derivative | Protecting Group Position | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | τ-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | [7] | |
| Fmoc-His(Boc)-OH | π-Nitrogen | DIC/Oxyma Pure (90°C, 2 min) | 0.81% | [10] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA | <0.5% | [10] | |
| Fmoc-His(Mbom)-OH | π-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [5] |
Note: The level of racemization is highly dependent on the coupling reagents, temperature, and pre-activation time.
Experimental Protocols
The following protocols are recommended for the use of this compound in SPPS.
General SPPS Cycle
This protocol outlines a standard manual SPPS cycle. Automated synthesizers can be programmed accordingly.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling (see section 4.2 for this compound):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent in DMF.
-
Add the activator base if required.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for the recommended time.
-
Monitor the coupling reaction (e.g., with a Kaiser test).
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Recommended Coupling Protocol for this compound
To minimize racemization, it is crucial to use coupling conditions that avoid strong bases and prolonged pre-activation times.
Method 1: Carbodiimide Activation (Recommended)
-
Reagents:
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HOBt/Oxyma Pure in DMF.
-
Add DIC to the solution and immediately add the mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test. If the test is positive, the coupling can be repeated.
-
Method 2: Uronium/Aminium Salt Activation (Use with Caution)
-
Reagents:
-
This compound (3 equivalents)
-
HBTU or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
DMF
-
-
Procedure:
-
Dissolve this compound and HBTU/HATU in DMF.
-
Add DIPEA or collidine to the mixture and immediately add it to the resin. Avoid pre-activation.
-
Agitate for 1-2 hours.
-
Monitor the reaction.
-
Mandatory Visualizations
Experimental Workflow for SPPS using this compound
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Factors Affecting Histidine Racemization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. merel.si [merel.si]
Troubleshooting & Optimization
Preventing racemization of Fmoc-His(Bzl)-OH during coupling
Topic: Preventing Racemization of Fmoc-His(Bzl)-OH and Other Histidine Derivatives During Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with histidine racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my histidine residue, particularly this compound, susceptible to racemization during the coupling step?
A1: The racemization of histidine during peptide synthesis is a well-documented side reaction primarily caused by the chemical nature of its imidazole side chain.[1][2][3] The core issue lies with the unprotected π-nitrogen (N-π or N-3) of the imidazole ring.[1][3][4]
Here's a step-by-step breakdown of the mechanism:
-
Activation: The carboxylic acid of the Fmoc-histidine derivative is activated by a coupling reagent to facilitate amide bond formation.
-
Intramolecular Catalysis: The lone pair of electrons on the nearby unprotected π-nitrogen of the imidazole ring is sufficiently basic to abstract the proton from the α-carbon of the activated amino acid.[2][3]
-
Enolate Formation: This proton abstraction leads to the formation of a planar, achiral enolate intermediate.[1][2]
-
Racemization: Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of both the desired L-isomer and the undesired D-isomer (epimer).[1]
Protecting groups on the τ-nitrogen (N-τ or N-1), such as Benzyl (Bzl) or the more common Trityl (Trt), do not prevent this mechanism as they leave the catalytically active π-nitrogen unprotected.[3]
Q2: Which coupling reagents and additives are recommended to minimize histidine racemization?
A2: The choice of coupling reagent is critical for suppressing racemization.[6][7] Reagent combinations that form active esters less prone to racemization are highly preferred.
-
Best Practice: Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) , when used with a hydroxybenzotriazole-type additive, are excellent choices. Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) is a highly recommended, non-explosive additive that provides high coupling rates with low racemization.[6][8] The combination of DIC/Oxyma is considered one of the mildest and most effective methods.[6]
-
Good Alternative: 1-hydroxybenzotriazole (HOBt) can also be used with DIC, though Oxyma is often superior in suppressing racemization.[7][8]
-
Use with Caution: Uronium/aminium-based reagents such as HBTU, HATU, and PyBOP can lead to higher racemization levels, especially when used with strong bases or prolonged pre-activation times.[6][7]
-
Specialty Reagent: For particularly challenging couplings, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has shown remarkable resistance to racemization and is considered a reagent of choice for the racemization-prone Fmoc-His(Trt)-OH.[4][8]
| Coupling Reagent/Additive Combination | Racemization Potential | Notes |
| DIC / Oxyma Pure® | Very Low | Highly recommended for sensitive amino acids like Histidine.[6] |
| DIC / HOBt | Low | A classic combination that effectively suppresses racemization.[7][8] |
| DEPBT | Very Low | Excellent for racemization-prone derivatives but may be more costly.[4][8] |
| HBTU / HATU / PyBOP | Moderate to High | Risk increases significantly with strong bases and pre-activation.[6] |
| DCC | High (without additives) | Not recommended for SPPS due to insoluble urea byproduct and high racemization risk.[8][9] |
Q3: How does the choice of base and other reaction conditions affect racemization?
A3: The base used during coupling and other conditions like temperature and time play a significant role.
-
Base Selection: Strong, non-hindered bases like diisopropylethylamine (DIPEA) can significantly promote racemization.[7] It is highly recommended to use a weaker or more sterically hindered base.
-
Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can accelerate the rate of racemization.[3][10] When coupling histidine, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization.[10][11] For critical applications, performing the histidine coupling step at room temperature is the safest approach.[11]
-
Pre-activation Time: Prolonged pre-activation of the Fmoc-histidine derivative before adding it to the resin-bound peptide increases the time the activated species is exposed to basic conditions, allowing more opportunity for racemization.[7][12] It is best to minimize pre-activation time or, ideally, add the activation reagents directly to the reaction vessel (in-situ activation).
Q4: Are there better side-chain protecting groups than Benzyl (Bzl) or Trityl (Trt) for preventing histidine racemization?
A4: Yes. The most effective strategy to prevent histidine racemization is to protect the catalytically active π-nitrogen of the imidazole ring.[1][4] Standard derivatives like this compound and Fmoc-His(Trt)-OH have protection on the τ-nitrogen, which is ineffective at preventing racemization.[3]
Modern, highly recommended derivatives feature π-nitrogen protection:
-
Fmoc-His(Boc)-OH: The tert-Butoxycarbonyl (Boc) group on the π-nitrogen provides excellent protection against racemization, even at elevated temperatures.[1] It is a significant improvement over Fmoc-His(Trt)-OH.
-
Fmoc-His(MBom)-OH: The p-methoxybenzyloxymethyl (MBom) group also protects the π-nitrogen and has been shown to be highly resistant to racemization.[3]
-
Fmoc-His(3-Bum)-OH: The tert-butoxymethyl (Bum) group is another effective π-nitrogen protecting group.[13]
Quantitative Comparison of Histidine Protecting Groups
| Histidine Derivative | Protection Position | D-Isomer Formation (90°C, 2 min coupling)[1] | Notes |
| Fmoc-His(Boc)-OH | π-Nitrogen | 0.54% | Highly Recommended. Offers superior protection.[1] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | 19.31% | Prone to significant racemization, especially at high temperatures.[1] |
Data from a comparative synthesis of Liraglutide.[1]
Troubleshooting Guide
If you have detected a high percentage of the D-His diastereomer in your final peptide, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-His(Boc)-OH to Minimize Racemization
This protocol uses DIC/Oxyma for in-situ activation at room temperature.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-His(Boc)-OH (3.0 eq)
-
Oxyma Pure® (3.0 eq)
-
Diisopropylcarbodiimide (DIC) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-His(Boc)-OH (3.0 eq) and Oxyma Pure® (3.0 eq) in a minimal amount of DMF.
-
Coupling Reaction (In-situ): a. Add the Fmoc-His(Boc)-OH/Oxyma solution to the reaction vessel containing the swollen resin. b. Add the DIC (3.0 eq) to the vessel. c. Agitate the reaction mixture at room temperature for 2-4 hours. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general workflow for analyzing the stereochemical purity of the final peptide.
Methodology:
-
Peptide Synthesis, Cleavage, and Purification: Synthesize, cleave, and purify the target peptide containing the histidine residue.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically the mobile phase used for the HPLC analysis.[5] It is beneficial to prepare a racemic standard by intentionally racemizing a small sample to confirm the elution order of the L- and D-diastereomers.[5]
-
HPLC System and Conditions:
-
System: An HPLC or UPLC system equipped with a UV detector.[1][5]
-
Column: A chiral stationary phase column capable of separating peptide diastereomers. The specific column choice is peptide-dependent and must be determined empirically.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA). Conditions must be optimized for the specific peptide.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm.[5]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the desired L-His peptide and the D-His diastereomer.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100 .[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. scispace.com [scispace.com]
Side reactions associated with Fmoc-His(Bzl)-OH in peptide synthesis
Welcome to the technical support center for the use of Fmoc-His(Bzl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the side reactions associated with this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in Fmoc-SPPS?
A1: The main side reactions encountered when using this compound are:
-
Racemization: Histidine is highly susceptible to racemization during the activation and coupling steps of peptide synthesis. The imidazole ring of the histidine side chain can act as an internal base, leading to the loss of stereochemical integrity.
-
Piperidine-induced side reactions: During the repetitive Fmoc deprotection steps using piperidine, side reactions can occur. Although the Benzyl (Bzl) group is generally stable to piperidine, prolonged exposure or harsh conditions can potentially lead to side product formation.
-
Incomplete coupling: The bulky nature of the Fmoc and Bzl protecting groups, combined with potential peptide aggregation, can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide.
Q2: How does the Benzyl (Bzl) protecting group on the imidazole ring of histidine help in reducing side reactions?
A2: The Bzl group protects the imidazole nitrogen, preventing it from participating in side reactions such as acylation. However, since the Bzl group is typically attached to the τ-nitrogen, the π-nitrogen remains unprotected and can still contribute to racemization, although to a lesser extent than a completely unprotected histidine side chain. Protecting the pi imidazole nitrogen is known to greatly reduce racemization[1].
Q3: Is the Benzyl (Bzl) group completely stable during the entire Fmoc-SPPS workflow?
A3: The Bzl group is generally stable to the mild basic conditions of Fmoc deprotection with piperidine[2]. However, it is labile to strong acids. The Bzl group is partially removed by Trifluoroacetic acid (TFA), which is commonly used in the final cleavage step[3]. Therefore, the choice of cleavage cocktail and conditions is crucial to ensure complete deprotection without causing other side reactions.
Q4: How can I detect and quantify racemization of the histidine residue in my peptide?
A4: Racemization can be detected and quantified using several analytical techniques, including:
-
Chiral Amino Acid Analysis: The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent, followed by separation and quantification using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzymatic Digestion: Using enzymes that are specific for L-amino acids can help in determining the presence of D-isomers.
-
HPLC with a Chiral Column: This method can sometimes separate the diastereomeric peptides (containing L-His vs. D-His) directly.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides containing this compound.
Problem 1: High levels of histidine racemization detected in the final peptide.
-
Potential Cause: Prolonged activation time, use of a highly activating coupling reagent, or elevated temperature during coupling. Histidine is particularly prone to racemization[1][4].
-
Recommended Solution:
-
Minimize the pre-activation time of this compound.
-
Use a coupling reagent known to suppress racemization, such as one based on HOBt or Oxyma. Adding HOBt, 6-Cl-HOBt, or HOAt can suppress racemization[1].
-
Perform the coupling at room temperature or lower if possible.
-
Consider using a milder base for activation if applicable.
-
Problem 2: Low coupling efficiency or incomplete reaction at the histidine residue.
-
Potential Cause: Steric hindrance from the bulky Fmoc and Bzl groups, or peptide aggregation.
-
Recommended Solution:
-
Increase the coupling time and/or use a higher excess of the amino acid and coupling reagents.
-
Perform a double coupling for the histidine residue.
-
Use a more powerful coupling reagent like HATU or HCTU.
-
If aggregation is suspected, try switching to a different solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt[1].
-
Problem 3: Presence of unexpected side products in the final peptide, as detected by mass spectrometry.
-
Potential Cause: Piperidine-induced modifications or premature cleavage of the Bzl group if cleavage conditions are not optimized.
-
Recommended Solution:
-
Ensure that the Fmoc deprotection steps with piperidine are not excessively long.
-
Optimize the final cleavage cocktail and time to ensure complete removal of the Bzl group without degrading the peptide. The use of scavengers in the cleavage cocktail is crucial[1].
-
Analyze the crude peptide by LC-MS to identify the mass of the side products, which can provide clues about their structure.
-
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is less common in recent literature compared to other protecting groups, the following table provides a comparative overview of racemization levels for different histidine derivatives. This data helps to contextualize the expected performance of the Bzl group.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | --INVALID-LINK-- |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | --INVALID-LINK-- |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | --INVALID-LINK-- |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | --INVALID-LINK-- |
Note: The Bzl group, being on the τ-nitrogen like the Trt group, is expected to offer some, but not complete, protection against racemization. Its performance is generally considered to be less effective in suppressing racemization compared to π-nitrogen protecting groups like Boc or MBom.
Experimental Protocols
Protocol 1: Coupling of this compound with Reduced Racemization
This protocol is designed to minimize racemization during the incorporation of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and a carbodiimide coupling reagent such as DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for a minimal time (e.g., 2 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection of a Peptide Containing His(Bzl)
This protocol outlines a standard procedure for the final cleavage and deprotection of a peptide containing a His(Bzl) residue.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing His(Bzl) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). The use of scavengers is critical to prevent side reactions[1].
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
Technical Support Center: Troubleshooting Benzyl Group Deprotection from His(Bzl)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of the benzyl group from N-benzyloxycarbonyl-protected histidine (His(Bzl)).
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for His(Bzl) deprotection is slow or incomplete. What are the common causes and how can I resolve this?
A1: Slow or incomplete hydrogenation is a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and even the imidazole side chain of histidine itself can sometimes inhibit the catalyst.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Inadequate Mixing: As this is a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst's surface.
Troubleshooting Steps:
-
Ensure Purity of Starting Material: Purify the His(Bzl)-containing peptide to remove any potential sulfur-containing contaminants.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure to 50 psi or higher.
-
Use Fresh, High-Quality Catalyst: If you suspect the catalyst is old or inactive, use a fresh batch from a reputable supplier.
-
Optimize Agitation: Ensure vigorous stirring or shaking to maintain the catalyst in suspension.
-
Consider an Alternative Hydrogen Source: Switch to catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate, which can sometimes be more effective.[1][2]
Q2: I'm observing side products during the deprotection of His(Bzl). What are the likely side reactions and how can I minimize them?
A2: Histidine's unique imidazole side chain can lead to specific side reactions during deprotection.[1]
-
Racemization: The chiral center of histidine can be susceptible to racemization under harsh reaction conditions.
-
Alkylation: During acid-catalyzed deprotection, the generated benzyl cation can reattach to other nucleophilic residues in the peptide, such as tryptophan or tyrosine.[3][4]
Minimization Strategies:
-
Use Milder Deprotection Methods: Catalytic hydrogenation is generally milder than strong acidolysis and is often preferred to minimize side reactions.[5]
-
Employ Scavengers: When using acidolysis (e.g., TFA), include a scavenger cocktail to trap the reactive benzyl cations.[4] A common and effective option is "Reagent K".[4]
-
Optimize Reaction Conditions: Avoid prolonged reaction times and elevated temperatures, which can increase the likelihood of side product formation.
Q3: How can I effectively monitor the progress of the His(Bzl) deprotection reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected product will have a different retention factor (Rf) compared to the starting material. Staining with ninhydrin can visualize the product, as it reacts with the newly freed primary amine.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more precise assessment, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is also excellent for identifying any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic benzyl proton signals of the protecting group.[1]
Troubleshooting Guide
Issue: Incomplete Deprotection with Catalytic Hydrogenation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Poisoning | Use a fresh batch of high-quality Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). | Improved reaction rate and conversion. |
| Low Hydrogen Pressure | Switch from a hydrogen balloon to a Parr hydrogenator or similar apparatus to increase H₂ pressure to 50-100 psi. | Reaction goes to completion. |
| Poor Solubility | Change the solvent system. Acetic acid can sometimes improve solubility and reaction rates.[5] | Homogeneous reaction mixture and improved conversion. |
| Catalyst Inhibition by Histidine | Add a small amount of a weak acid like acetic acid to protonate the imidazole ring, reducing its ability to coordinate with and poison the palladium catalyst.[5] | Increased catalyst activity and reaction completion. |
Issue: Side Product Formation During Acidolytic Cleavage
| Side Product | Cause | Preventative Measure |
| Re-benzylation of other residues | Reactive benzyl cations generated during cleavage alkylate nucleophilic side chains (e.g., Trp, Tyr).[3][4] | Use a robust scavenger cocktail. "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) is highly effective.[4] |
| Aspartimide Formation | Base- or acid-catalyzed cyclization of aspartyl residues.[3] | Add HOBt to the deprotection solution in Fmoc-based synthesis. In Boc synthesis, use the cyclohexyl ester of aspartic acid instead of the benzyl ester.[6] |
| Oxidation of sensitive residues | Oxidation of methionine or cysteine residues. | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for His(Bzl) Deprotection
-
Dissolution: Dissolve the His(Bzl)-containing compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetic acid.[5]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a hydrogenation apparatus. Ensure the system is properly purged with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is fully consumed.[1]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
Protocol 2: Acidolysis using HCl in Dioxane
-
Dissolution: Dissolve the His(Bzl)-containing compound (1 equivalent) in a minimal amount of a co-solvent if necessary, then add a solution of 4M HCl in dioxane.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Note that the product will be the hydrochloride salt.
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product can be isolated as the HCl salt or neutralized with a suitable base.
Visual Guides
Caption: Troubleshooting workflow for incomplete His(Bzl) deprotection.
Caption: His(Bzl) deprotection via catalytic hydrogenation.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Managing On-Resin Aggregation of Peptides Containing His(Bzl)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing on-resin aggregation of peptides containing Benzyl-protected Histidine (His(Bzl)). Aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to low yields, incomplete reactions, and difficult purifications. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and comparative data to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why are His(Bzl)-containing peptides susceptible?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support during SPPS. This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. These aggregates can physically block reactive sites, hindering the diffusion of reagents and leading to incomplete coupling and deprotection steps.[1][2]
Peptides containing His(Bzl) are particularly prone to aggregation due to the hydrophobic nature of the benzyl (Bzl) protecting group on the histidine side chain. This hydrophobicity promotes interactions between peptide chains, contributing to their association and subsequent aggregation on the resin.[3] The imidazole side chain of histidine itself can also participate in various non-covalent interactions that facilitate aggregation.[4]
Q2: How can I identify if my His(Bzl)-containing peptide is aggregating on the resin?
A2: Several signs during SPPS can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[3][4]
-
Slow or Incomplete Reactions: A positive Kaiser (ninhydrin) test after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was incomplete. Similarly, Fmoc deprotection may be sluggish.[3][4]
-
Physical Clumping: The peptide-resin may become sticky or form visible clumps, making it difficult to agitate.[3]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[3]
-
Gel Formation: In severe cases, the resin and solvent mixture may become viscous or form a gel-like consistency.[4]
Q3: Can the choice of protecting group for the Histidine side chain influence aggregation?
A3: Yes, the choice of the side-chain protecting group for histidine is crucial. For Boc/Bzl chemistry, protecting the imidazole side chain is necessary to prevent side reactions and reduce the risk of racemization.[4] While the benzyl group is commonly used, its hydrophobicity can contribute to aggregation. Alternative protecting groups with different steric and electronic properties may be considered for particularly difficult sequences, although the Bzl group is standard in many protocols.
Q4: Can aggregation occur after the peptide is cleaved from the resin?
A4: Yes, aggregation is also a common problem for purified peptides, especially those containing hydrophobic residues like His(Bzl). The hydrophobic character of the benzyl group can lead to poor solubility of the peptide in aqueous solutions, resulting in the formation of aggregates.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving on-resin aggregation of His(Bzl)-containing peptides.
Issue: Incomplete coupling or deprotection reactions are observed during the synthesis of a His(Bzl)-containing peptide.
This is a primary indication of on-resin aggregation. The following troubleshooting workflow can be applied:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Comparative Summary of Aggregation Management Strategies
The following tables summarize various strategies to mitigate on-resin aggregation, providing a comparative overview of their mechanisms and key considerations.
Table 1: Modification of Synthesis Conditions
| Strategy | Principle | Typical Parameters | Advantages | Disadvantages |
| Solvent Modification | Disrupts hydrogen bonds and improves solvation of the peptide backbone. | Switch from DMF to NMP; add up to 25% DMSO to DMF.[1][2] | Simple to implement. | NMP is more viscous and expensive; DMSO can be difficult to remove. |
| Chaotropic Agents | Salts like LiCl or KSCN disrupt secondary structures by interfering with hydrogen bonding. | 0.4 M - 0.8 M LiCl or KSCN in DMF.[3] | Effective at breaking up existing aggregates. | Requires thorough washing to remove salts; potential for side reactions.[1] |
| Elevated Temperature | Increases reaction kinetics and disrupts aggregates. | 40-60°C.[3] | Can significantly improve coupling efficiency. | May increase the risk of side reactions like racemization. |
| Sonication | Physically breaks up peptide aggregates on the resin. | Brief, intermittent pulses.[3] | Can be effective for localized aggregation. | May cause resin fragmentation. |
| Microwave Synthesis | Accelerates coupling and deprotection reactions, overcoming aggregation-induced barriers. | Power: 35-70 W; Temperature: up to 90°C.[3] | Highly effective and fast. | Requires specialized equipment. |
Table 2: Backbone and Resin Modifications
| Strategy | Principle | Typical Application | Advantages | Disadvantages |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[5] | Inserted at Ser, Thr, or Cys residues.[6] | Highly effective; the native residue is regenerated during cleavage.[2] | Limited to specific amino acid positions; requires synthesis of special dipeptides.[1] |
| Hmb/Dmb Protecting Groups | Blocks the amide hydrogen bond donor, preventing β-sheet formation.[6] | Incorporated every 6-7 residues in the peptide chain.[2] | Broadly applicable to different amino acid residues. | Can be sterically hindering, making subsequent couplings difficult.[6] |
| Low-Loading Resins | Increases the distance between growing peptide chains, reducing intermolecular interactions.[1] | 0.1-0.2 mmol/g loading.[1] | Simple, proactive approach. | Lower overall peptide yield per gram of resin.[1] |
| PEGylated Resins | Improves resin swelling and solvation properties, creating a more favorable synthesis environment.[1] | E.g., NovaSyn® TG resins. | Can significantly improve the synthesis of difficult sequences. | Higher cost compared to standard polystyrene resins.[1] |
Experimental Protocols
Protocol 1: Difficult Coupling with Chaotropic Agents
This protocol is recommended when a positive Kaiser test is observed after a standard coupling step, indicating aggregation.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Fmoc-His(Bzl)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
-
0.8 M LiCl in NMP
Procedure:
-
Resin Washing: Wash the peptide-resin with NMP (3 x 1 min).
-
Chaotropic Wash: Wash the resin with 0.8 M LiCl in NMP (2 x 2 min).
-
NMP Wash: Wash the resin again with NMP (3 x 1 min) to remove excess LiCl.
-
Pre-activation: In a separate vessel, dissolve this compound and HBTU in NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol is useful for assessing the purity of the peptide at an intermediate stage of the synthesis, especially when aggregation is suspected.[3]
Materials:
-
Peptide-resin sample (10-20 mg)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Take a small sample of the dried peptide-resin.
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.
-
Analyze the crude peptide by LC-MS to determine the presence of the target peptide and identify any deletion or truncated sequences.
Visualization of Key Processes
Caption: Ideal vs. Aggregated states in Solid-Phase Peptide Synthesis.
References
Impact of coupling reagents on Fmoc-His(Bzl)-OH stability and performance
Welcome to the technical support center for troubleshooting and optimizing the use of Fmoc-His(Bzl)-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the impact of coupling reagents on the stability and performance of Benzyl-protected Histidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the incorporation of this compound into a peptide sequence.
Issue 1: High Levels of Racemization Detected
Question: We are observing a significant percentage of the D-Histidine diastereomer in our crude peptide after coupling with this compound. What is causing this and how can we minimize it?
Answer:
Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1][2][3][4][5] This is primarily due to the imidazole ring of the histidine side chain, which can act as an internal base and abstract the proton from the alpha-carbon of the activated amino acid.[1][2][4][5] While the Benzyl (Bzl) protecting group on the imidazole nitrogen helps to mitigate this, the choice of coupling reagent and reaction conditions are critical to maintaining stereochemical integrity.
Recommendations:
-
Choice of Coupling Reagent:
-
Recommended: Utilize carbodiimides with additives that have a low potential for racemization, such as Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure.[1] This combination is known for its efficiency and ability to suppress epimerization.[1] Phosphonium salt reagents like DEPBT have also been shown to be superior in minimizing racemization for histidine derivatives.[6]
-
Use with Caution: Uronium/aminium-based reagents like HBTU and TBTU, especially when used with a tertiary base like Diisopropylethylamine (DIPEA), can increase the risk of racemization.[7] If using this class of reagents, HATU or HCTU are generally preferred as they have been reported to cause less racemization.[8]
-
Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before it is added to the resin. Prolonged pre-activation times can lead to increased racemization.[3]
-
-
Reaction Conditions:
-
Temperature: Avoid elevated temperatures during the coupling of this compound if possible. While higher temperatures can improve coupling efficiency for difficult sequences, they also significantly increase the rate of racemization.[4]
-
Base: If a base is required for the coupling reaction, consider using a sterically hindered, weaker base such as 2,4,6-collidine in place of DIPEA or N-methylmorpholine (NMM) to reduce the risk of racemization.[9]
-
Issue 2: Low Coupling Efficiency or Incomplete Reaction
Question: The Kaiser test remains positive after an extended coupling time for this compound. What could be the reason, and what are the solutions?
Answer:
Low coupling efficiency with this compound can be due to several factors, including steric hindrance from the Bzl protecting group and the growing peptide chain, or peptide aggregation.
Recommendations:
-
Optimize Coupling Reagent and Time:
-
For sterically hindered couplings, more potent activating agents like HATU or HCTU may be necessary to achieve complete reaction.[8]
-
Extend the coupling time. For difficult couplings, this can range from 2 hours to overnight.
-
Double couple: After the initial coupling, drain the reagents and add a fresh solution of activated this compound to the resin.
-
-
Address Peptide Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) as the solvent, as it can be more effective at disrupting secondary structures that lead to aggregation.[10]
-
Chaotropic Salts: Add chaotropic salts, such as LiCl, to the coupling mixture to disrupt hydrogen bonding and improve solvation of the peptide chain.
-
Microwave Synthesis: The use of microwave energy can help to overcome aggregation and drive the coupling reaction to completion. However, be mindful of the potential for increased racemization at higher temperatures.[4]
-
-
Check Reagent Quality: Ensure that all reagents, especially the coupling agents and the this compound, are of high quality and have not degraded.
Frequently Asked Questions (FAQs)
Q1: How does the Benzyl (Bzl) protecting group on this compound compare to other common Histidine protecting groups like Trityl (Trt) and Boc?
A1: The choice of protecting group for the histidine imidazole is critical for suppressing racemization.[1][3] Protecting the π-nitrogen of the imidazole ring is a key strategy.[3] While specific comparative data for the Bzl group in Fmoc chemistry is limited, we can infer its likely performance based on general principles:
-
Fmoc-His(Boc)-OH: This is generally considered the gold standard for minimizing racemization. The Boc group on the imidazole nitrogen provides excellent steric and electronic protection against the abstraction of the alpha-proton.[2][4]
-
Fmoc-His(Trt)-OH: The Trityl group is more labile and offers less protection against racemization, especially at elevated temperatures.[1][4]
-
This compound: The Benzyl group is a robust protecting group. Its effectiveness in preventing racemization is expected to be good, likely superior to Trt, but potentially not as effective as Boc under forcing conditions. The primary consideration for the Bzl group is its stability and the conditions required for its removal.
Q2: Is the Benzyl (Bzl) protecting group stable to the standard conditions of Fmoc SPPS?
A2: The Bzl group is generally stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc-group removal.[7] It is also stable to the mild acids used for cleavage from highly acid-labile resins. However, the complete removal of the Bzl group from the histidine side chain typically requires strong acidic conditions, such as treatment with hydrogen fluoride (HF), or catalytic hydrogenation.[11] This should be a key consideration when planning your cleavage and deprotection strategy.
Q3: What are the potential side reactions associated with this compound during peptide synthesis?
A3: Besides racemization, other potential side reactions include:
-
Incomplete Deprotection: If the final cleavage and deprotection are not sufficiently robust, the Bzl group may not be completely removed, leading to a modified final peptide.
-
Modification during Cleavage: During the final cleavage from the resin, typically with a cocktail containing trifluoroacetic acid (TFA), the Bzl group can be partially cleaved and the resulting benzyl cation can modify other sensitive residues in the peptide, such as Tryptophan or Methionine. The use of appropriate scavengers in the cleavage cocktail is essential to prevent this.
Data Presentation
The following tables summarize quantitative data on the impact of protecting groups and coupling reagents on histidine racemization. While specific data for this compound is not widely available, the data for other common derivatives provide a valuable reference for decision-making.
Table 1: Comparison of D-Isomer Formation for Different Histidine Protecting Groups
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8%[4] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18%[4] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16%[4] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81%[4] |
Table 2: Impact of Coupling Reagents on Racemization of Fmoc-His(Trt)-OH
| Coupling Reagent | Base | % D-His Peptide |
| DCC/HOBt | - | 2.8%[6] |
| DEPBT | DIPEA | 0.8%[6] |
| DEPBT | Collidine | 0.8%[6] |
| TBTU | DIPEA | 4.5%[6] |
| TBTU | Collidine | 4.1%[6] |
| PyBOP | DIPEA | 12.7%[6] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using DIC/Oxyma Pure
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, continue coupling for another 1-2 hours or consider a double coupling.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Mandatory Visualizations
Caption: A typical workflow for the coupling of this compound in SPPS.
Caption: The mechanism of Histidine racemization during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [merel.si]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. chimia.ch [chimia.ch]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: HPLC Purification of His(Bzl)-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of peptides containing benzyl-protected histidine, His(Bzl). The presence of the hydrophobic benzyl group can introduce specific challenges during reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Encountering issues during your HPLC run? This section addresses common problems in a question-and-answer format to help you diagnose and resolve them effectively.
Q1: Why does my peptide peak look broad or show significant tailing?
A1: Poor peak shape is often due to secondary interactions between the peptide and the stationary phase, peptide aggregation, or suboptimal mobile phase conditions. The basic nature of the histidine imidazole ring can particularly contribute to these interactions.
Table 1: Troubleshooting Poor Peak Shape
| Possible Cause | Recommended Solution |
| Secondary Ionic Interactions | Ensure the mobile phase contains an ion-pairing agent. 0.1% trifluoroacetic acid (TFA) is standard and protonates the imidazole ring and residual silanols on the column, minimizing unwanted interactions.[1][2][3] |
| Peptide Aggregation | Decrease the sample concentration before injection.[4] You can also increase the column temperature to 40-50°C to disrupt intermolecular hydrogen bonding and improve peak shape.[4] |
| Strong Hydrophobic Retention | The His(Bzl) group adds significant hydrophobicity. Switch to a less retentive column, such as a C8 or C4 stationary phase, instead of the standard C18.[4] |
| Suboptimal pH | The pKa of the histidine side chain is around 6.0.[2] Operating at a low pH (e.g., with 0.1% TFA) ensures the side chain is consistently protonated, leading to better solubility and peak shape.[2] |
Q2: My target peptide is co-eluting with impurities. How can I improve the separation?
A2: Co-elution occurs when the target peptide and impurities have very similar hydrophobicities. Optimizing your chromatographic method is key to achieving better resolution.
Table 2: Improving Resolution of Co-eluting Peaks
| Possible Cause | Recommended Solution |
| Insufficient Separation | Make the elution gradient shallower. A slower increase in the organic mobile phase (e.g., 0.5% per minute) can resolve closely eluting species.[5] |
| Similar Impurity Profile | Try a different organic modifier. If using acetonitrile, switching to isopropanol or ethanol can alter the selectivity of the separation.[4] |
| Complex Crude Mixture | Consider a multi-step purification strategy. Use ion-exchange chromatography as an initial purification step to separate peptides based on charge before the final RP-HPLC polishing step.[6] |
| Incomplete Deprotection | Impurities may include incompletely deprotected peptides from synthesis.[1] Confirm the identity of impurities with mass spectrometry to diagnose issues in the synthesis or cleavage steps. |
Q3: I'm experiencing low peptide recovery after purification. What could be the cause?
A3: Low recovery can be attributed to poor solubility of the crude peptide or irreversible adsorption onto the HPLC column.
-
Solubility Issues: Peptides containing the hydrophobic His(Bzl) group may not dissolve well in aqueous buffers.[4]
-
Solution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF first, then slowly dilute it with your aqueous mobile phase (e.g., Mobile Phase A) to the desired concentration for injection.[4] Be careful not to let the peptide precipitate.
-
-
Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase.
-
Solution: Using a C8 or C4 column can mitigate this issue. If the problem persists, flushing the column with a high concentration of organic solvent after the run may help recover the adsorbed peptide.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing His(Bzl)?
A1: The primary challenges arise from the physicochemical properties imparted by the benzyl group:
-
Increased Hydrophobicity: The Bzl group significantly increases the peptide's overall hydrophobicity, leading to longer retention times in RP-HPLC. This can cause co-elution with other hydrophobic impurities.[4]
-
Aggregation: The enhanced hydrophobicity can promote peptide aggregation, resulting in broad, tailing peaks and reduced recovery.[7]
-
Side Reactions: Although the Bzl group itself is relatively stable under standard HPLC conditions, impurities can arise from side reactions during synthesis or cleavage, such as racemization or reactions involving the imidazole ring if not properly protected.[8][9]
Q2: Can the His(Bzl) protecting group be accidentally removed during standard RP-HPLC purification?
A2: The benzyl group is generally stable to the mildly acidic conditions of typical RP-HPLC (0.1% TFA in water/acetonitrile).[8] Complete removal of the Bzl group requires harsher conditions, such as strong acids like liquid HF or catalytic transfer hydrogenation, which are not encountered during chromatography.[10][11]
Q3: What are alternative purification strategies if RP-HPLC is insufficient?
A3: If standard RP-HPLC does not provide the desired purity, consider these alternatives:
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. It is an excellent orthogonal method to use before a final RP-HPLC polishing step.[6]
-
Immobilized-Metal Affinity Chromatography (IMAC): This method is highly selective for histidine-containing peptides. The imidazole side chain coordinates with metal ions (like Ni²⁺ or Cu²⁺) immobilized on the stationary phase, allowing for efficient separation from peptides that lack histidine.[2]
Q4: What are common side products to look out for when synthesizing His-containing peptides?
A4: Histidine is one of the more problematic amino acids in peptide synthesis.[12] Side reactions can include:
-
Aspartimide Formation: If an aspartic acid residue is present near the histidine, it can cyclize to form a succinimide derivative, especially during acetylation or under basic conditions.[13]
-
Racemization: The histidine residue itself can be prone to racemization during synthesis.
-
By-products from Cleavage: The cleavage cocktail used to remove the peptide from the resin and deprotect other side chains can sometimes lead to by-products that complicate purification.[1]
Experimental Protocols
Standard RP-HPLC Purification of a His(Bzl)-Containing Peptide
This protocol provides a general starting point for purifying a peptide with a His(Bzl) residue. Optimization will be required based on the specific properties of your peptide.
-
Column Selection: Begin with a C18 reversed-phase column. If the peptide is highly hydrophobic and shows excessive retention or poor peak shape, switch to a C8 or C4 column.[4]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min for a standard analytical column (4.6 mm ID). Adjust proportionally for semi-preparative columns.[4][5]
-
Detection: Monitor at 220 nm, where the peptide backbone absorbs.[4]
-
Gradient: Start with an analytical run using a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time. Based on this, develop a shallower, focused gradient for preparative purification (e.g., a 1% per minute slope around the elution point).[5]
-
Column Temperature: Maintain the column at 40-50°C to improve peak symmetry.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak(s).
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.[5]
-
Visualizations
Caption: General workflow for the purification of His(Bzl)-containing peptides.
Caption: Troubleshooting decision tree for poor peak resolution in HPLC.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Minimizing Aspartimide Formation with Fmoc-Asp-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing aspartimide formation, a critical side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when incorporating aspartic acid (Asp) residues. While the focus is on sequences containing Asp, the principles and troubleshooting strategies are broadly applicable, including sequences involving Fmoc-His(Bzl)-OH adjacent to Asp, which can also be susceptible to this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS.[1][2] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1][3] The resulting five-membered succinimide ring is known as an aspartimide.[1][2]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1][2]
-
Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[1][2]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The tendency for aspartimide formation is highly sequence-dependent.[2][4] The amino acid C-terminal to the Asp residue plays a crucial role.[2] Sequences where the following amino acid has low steric hindrance are particularly prone to this side reaction. The most susceptible sequences include:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of a side chain on the glycine residue.[5][6]
-
Asp-Asn [4]
-
Asp-Arg [4]
-
Asp-Ser [4]
-
Asp-Ala [4]
While less common, sequences with His adjacent to Asp can also be problematic. The imidazole ring of histidine can potentially influence the local environment and contribute to the side reaction.
Q3: What factors influence the rate of aspartimide formation?
A3: Several factors beyond the peptide sequence can influence the extent of aspartimide formation:
-
Base: The strength and concentration of the base used for Fmoc deprotection are critical. Strong bases like piperidine promote the reaction.[3][4]
-
Temperature: Higher temperatures accelerate the rate of aspartimide formation.[2][5] This is a key consideration in microwave-assisted SPPS.[5]
-
Solvent: The polarity of the solvent can have an effect, with higher polarity potentially leading to more aspartimide formation.[4]
-
Deprotection Time: Prolonged exposure to basic conditions during repeated Fmoc deprotection steps increases the likelihood of this side reaction.[2]
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing aspartimide formation.
Problem: Significant byproduct formation observed in Asp-containing peptides, confirmed by mass spectrometry (mass of desired peptide + piperidine adducts) and HPLC (multiple peaks).
Workflow for Troubleshooting Aspartimide Formation
Caption: A stepwise workflow for troubleshooting aspartimide formation.
Detailed Troubleshooting Steps
| Issue | Root Cause | Recommended Solutions |
| Significant byproduct formation in Asp-containing peptides | Base-catalyzed cyclization of the Asp residue during Fmoc deprotection with piperidine.[1] | 1. Modify Deprotection Conditions: - Add an Acidic Additive: Adding 0.1 M hydroxybenzotriazole (HOBt) or a low concentration of formic acid to the 20% piperidine in DMF solution can buffer the basicity.[2][5][7] A 5% formic acid solution has been shown to reduce aspartimide formation by up to 90%.[1] - Use a Weaker Base: Replace piperidine with a weaker base like 5% piperazine, often in combination with 0.1 M HOBt.[1][7] |
| Aspartimide formation persists despite modified deprotection | The standard tert-butyl (OtBu) protecting group on the Asp side chain offers insufficient steric hindrance for highly susceptible sequences.[2][4] | 2. Utilize Sterically Hindered Asp Protecting Groups: - Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group provides more steric bulk than OtBu.[1] - Fmoc-Asp(OBno)-OH: The 3-tert-butyl-3-pentyl ester (OBno) group has also shown significant success in reducing aspartimide formation.[5] |
| Very low purity in Asp-Gly containing peptides | The Asp-Gly sequence is exceptionally prone to aspartimide formation due to the lack of steric hindrance from the glycine residue.[5][6] | 3. Employ Backbone Protection: - Use a Dmb-protected dipeptide: The most effective solution is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[3][5] The 2,4-dimethoxybenzyl (Dmb) group masks the amide nitrogen, preventing cyclization, and is removed during the final TFA cleavage.[2][3] |
| Increased aspartimide formation in microwave-assisted SPPS | Higher temperatures used in microwave synthesis accelerate the rate of aspartimide formation.[2][5] | 4. Temperature Control: - Lower the coupling and deprotection temperatures for the residues around the Asp-Xxx motif.[2] |
Quantitative Data on Aspartimide Formation
The following tables summarize quantitative data from various studies on the effectiveness of different strategies to minimize aspartimide formation.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Cocktail | Peptide Sequence | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | VKDGYI | High (not specified) | |
| 20% Piperidine, 0.1 M HOBt/DMF | Not specified | Significantly reduced | [7] |
| 5% Formic Acid in Deprotection Cocktail | Not specified | Reduced by 90% | [1] |
| 30% Piperidine/0.1 M Formic Acid | Not specified | Reduced | [3] |
Table 2: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | By-product Formation (%) | Reference |
| OtBu | VKDGYI | ~40% (piperidine treatment) | |
| OBno | VKDGYI | <1% (piperidine treatment) | |
| OMpe | VKDNYI | Lower than OtBu | [8] |
| ODie | VKDNYI | Lower than OMpe | [8] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add solid HOBt to a final concentration of 0.1 M and ensure it is fully dissolved.[5]
-
Fmoc Deprotection:
-
Drain the coupling solution from the peptide-resin.
-
Add the 20% piperidine, 0.1 M HOBt solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
Protocol 2: Coupling of a Sterically Hindered Asp Residue (e.g., Fmoc-Asp(OBno)-OH)
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol.[5]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[5]
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[5]
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the chemical pathway of aspartimide formation under basic conditions during Fmoc-SPPS.
Caption: The chemical mechanism of aspartimide formation.
Note: The above DOT script is a template. A more detailed chemical structure would require image embedding which is not directly supported in this format. The logical flow is represented.
Logical Relationship of Factors Influencing Aspartimide Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. biotage.com [biotage.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Best practices for handling and storing Fmoc-His(Bzl)-OH to maintain purity
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Fmoc-His(Bzl)-OH to maintain its purity and ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored at 2-8°C.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I handle this compound upon receipt and during experimental use?
A2: Upon receipt, immediately store the compound at the recommended 2-8°C.[1] When preparing for synthesis, it is critical to use high-purity, amine-free dimethylformamide (DMF) for dissolution, as impurities in the solvent can compromise the stability of the Fmoc protecting group. It is recommended to use fresh solutions for each synthesis to avoid degradation.
Q3: What are the common impurities that can be found in this compound?
A3: Common impurities can arise from the synthesis of the amino acid derivative or from degradation during storage. These may include the free amino acid (H-His(Bzl)-OH) due to incomplete protection or degradation, and dipeptides formed during the initial synthesis. Racemization, the formation of the D-isomer, is a significant concern for histidine derivatives.
Q4: Why is histidine prone to racemization, and how does the benzyl protecting group help?
A4: Histidine is particularly susceptible to racemization during the activation step of peptide coupling. This is due to the electron-donating nature of the imidazole side chain, which can facilitate the abstraction of the alpha-proton. The benzyl (Bzl) protecting group on the imidazole nitrogen helps to reduce this tendency, although it is important to note that other protecting groups, such as Boc, may offer even greater suppression of racemization, especially at elevated temperatures.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low coupling efficiency or incomplete reaction | 1. Degraded this compound. 2. Impure or wet solvents (e.g., DMF). 3. Insufficient activation of the amino acid. | 1. Use a fresh vial of this compound that has been stored under the recommended conditions. 2. Use high-purity, anhydrous DMF. Consider using solvents from a freshly opened bottle or from a solvent purification system. 3. Ensure your activation protocol is appropriate and that your coupling reagents are fresh. Consider a double coupling strategy. |
| Unexpected peaks in HPLC analysis of the crude peptide | 1. Presence of impurities in the starting this compound. 2. Racemization of the histidine residue during coupling. 3. Side reactions during synthesis. | 1. Verify the purity of your lot of this compound using HPLC before synthesis. 2. Avoid prolonged pre-activation times and high temperatures during the coupling of histidine. 3. Ensure complete Fmoc deprotection and thorough washing of the resin between synthesis steps. |
| Discoloration of the this compound solution | Degradation of the compound in solution. | Prepare fresh solutions of this compound for each synthesis. Avoid storing solutions for extended periods, even at low temperatures. |
Experimental Protocols
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as 50% acetonitrile in water, to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant challenge. The imidazole side chain of histidine is particularly susceptible to racemization during the activation and coupling steps of synthesis, which can compromise the purity, yield, and biological activity of the final peptide. The selection of an appropriate side-chain protecting group for the Fmoc-histidine derivative is a critical factor in mitigating these issues. This guide provides an objective comparison of the performance of peptides synthesized using Fmoc-His(Bzl)-OH and other common Fmoc-histidine derivatives, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC).
The primary concern during the coupling of Fmoc-histidine derivatives is racemization, which occurs via the abstraction of the α-proton, facilitated by the basicity of the imidazole ring's unprotected Nπ-nitrogen.[1][2][3] This leads to an achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers.[2] The choice of protecting group on the imidazole side chain directly influences the extent of this side reaction. While the benzyl (Bzl) protecting group offers some stability, its performance in preventing racemization is often compared to other commonly used protecting groups such as Trityl (Trt) and tert-Butoxycarbonyl (Boc).
Performance Comparison of Fmoc-Histidine Derivatives
The selection of a histidine protecting group directly influences the crude purity of the synthesized peptide and the extent of side reactions, most notably racemization. The following tables summarize quantitative data from studies comparing different Fmoc-histidine derivatives.
Table 1: Comparison of Crude Peptide Purity and Racemization with Different Fmoc-Histidine Protecting Groups
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Purity (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | Not Reported | [4] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | Not Reported | [4] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | Not Reported | [4][5] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | Comparable to Fmoc-His(Trt)-OH | [1][6] |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.85 | Comparable to Fmoc-His(Boc)-OH | [1][6] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | Not Reported | [6][7] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | Not Reported | [6][7] |
Table 2: D-Isomer Formation in Liraglutide Synthesis
| His Derivative | Coupling Conditions | D-Isomer (%) |
| His(Trt) | 50 °C, 10 min | 6.85 |
| His(Trt) | 90 °C, 2 min | >16 |
| His(Boc) | 50 °C, 10 min | 0.18 |
| His(Boc) | 90 °C, 2 min | 0.81 |
Data from these tables clearly indicates that Fmoc-His(Boc)-OH offers superior suppression of racemization compared to Fmoc-His(Trt)-OH, particularly under elevated temperatures often used in microwave-assisted peptide synthesis.[1][2][6] While direct comparative data for this compound is less prevalent in recent literature, the benzyl group is generally considered to offer a moderate level of protection, superior to an unprotected histidine but often less effective than more modern protecting groups like Boc or MBom in preventing racemization.
Experimental Protocols
Below are detailed methodologies for the synthesis and HPLC analysis of histidine-containing peptides, based on established protocols.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the manual or automated synthesis of a peptide containing a histidine residue.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.[8]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (including the selected Fmoc-His derivative) with a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for a few minutes.[6][9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or under specified microwave conditions (e.g., 50°C for 10 minutes).[6]
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Lyophilize the crude peptide overnight.[6]
-
HPLC Analysis Protocol
This protocol provides a general method for the analysis of the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter before injection.[4]
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase A: 0.1% TFA in Water.[8]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[8]
-
Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a higher percentage (e.g., 90-95%) over 20-40 minutes, depending on the peptide's hydrophobicity.[8][10]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 214 nm and 280 nm.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of a histidine-containing peptide and the mechanism of histidine racemization.
Caption: General workflow for peptide synthesis and HPLC analysis.
Caption: Mechanism of histidine racemization during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Mass Spectrometry of His(Bzl)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, the choice of protecting group for histidine is a critical decision that influences not only the synthetic strategy but also the subsequent analysis by mass spectrometry. The benzyl (Bzl) group, while historically significant, presents a unique set of behaviors in the mass spectrometer compared to more modern alternatives like trityl (Trt) and tert-butoxycarbonyl (Boc). This guide provides an objective comparison of the mass spectrometric characterization of His(Bzl)-containing peptides against other common histidine protection strategies, supported by experimental data and detailed protocols.
Performance Comparison of Histidine Protecting Groups in Mass Spectrometry
The mass spectrometric behavior of a protected peptide is heavily influenced by the lability of the protecting group under ionization and collision-induced dissociation (CID) conditions. The ideal protecting group would be stable during synthesis and purification but either remain intact or fragment in a predictable manner during mass analysis.
Key Performance Indicators:
-
Protecting Group Stability: The tendency of the protecting group to be lost in the ion source (in-source decay) or during MS/MS fragmentation.
-
Fragmentation Pattern: The characteristic fragmentation of the peptide backbone and the protecting group itself, which can aid or hinder sequence analysis.
-
Ionization Efficiency: The overall signal intensity of the peptide in the mass spectrometer.
| Protecting Group | Key Mass Spectrometric Characteristics | Advantages in MS Analysis | Disadvantages in MS Analysis |
| Benzyl (Bzl) | Prone to neutral loss of the benzyl group (as a benzyl radical, 91 Da, or toluene, 92 Da) during CID.[1] | The characteristic loss of 91/92 Da can be a diagnostic marker for the presence of His(Bzl). | Can complicate spectral interpretation by introducing a dominant fragmentation pathway that may suppress backbone fragmentation needed for sequencing. |
| Trityl (Trt) | The Trt group is highly acid-labile and can be lost in-source, especially with acidic mobile phases or MALDI matrices.[2][3] This results in the observation of the unprotected peptide. A trityl cation adduct (+243 Da) is also a common artifact.[2] | Its lability means that spectra often resemble those of the unprotected peptide, simplifying sequencing. | In-source decay can lead to a mixture of protected and unprotected ions, complicating data analysis. Trityl adducts can further confuse spectral interpretation.[2] |
| tert-Butoxycarbonyl (Boc) | Susceptible to neutral loss of the Boc group (100 Da) or isobutylene (56 Da) during CID.[4] | The neutral loss is a predictable and well-characterized fragmentation pathway. | The lability of the Boc group can sometimes lead to its loss being the most dominant fragmentation, potentially reducing the intensity of other sequence-informative ions.[4] |
| Unprotected His | The imidazole side chain can direct fragmentation, often leading to enhanced cleavage at the C-terminal side of the histidine residue.[5][6] | Fragmentation patterns are well-studied and can provide clear sequencing information. | The basicity of the imidazole ring can lead to proton sequestration, which may affect overall fragmentation efficiency and produce complex spectra.[5] |
Fragmentation Pathways and Spectral Interpretation
The fragmentation of peptides in a mass spectrometer, typically by CID, results in a series of b- and y-ions that allow for the determination of the amino acid sequence. The presence of a protecting group on the histidine side chain introduces additional fragmentation pathways.
His(Bzl)-Containing Peptides
The primary characteristic of His(Bzl) peptides in MS/MS is the facile cleavage of the benzyl group from the imidazole side chain. This is analogous to the behavior of other benzyl-protected amino acids, such as S-benzyl-cysteine and benzyl-aminated lysine.[1] The resulting spectrum is often dominated by a neutral loss of 91 Da (benzyl radical) or 92 Da (toluene) from the precursor ion. While this confirms the presence of the His(Bzl) modification, it can also reduce the energy available for backbone fragmentation, potentially leading to less complete sequence coverage.
Comparison with Other Histidine Forms
-
Unprotected Histidine: Peptides with unprotected histidine often exhibit enhanced cleavage C-terminal to the histidine residue, leading to a strong y-ion series.[5][6] The imidazole ring can also participate in the fragmentation process, leading to characteristic internal and immonium ions.[5]
-
His(Trt)-Containing Peptides: Due to the high lability of the trityl group, MS/MS spectra of His(Trt)-containing peptides are often dominated by fragments of the unprotected peptide.[2] In-source loss of the trityl group is a common occurrence, meaning the precursor ion selected for fragmentation may already be the deprotected peptide.[2] A notable artifact is the appearance of a peak at m/z 243, corresponding to the tritylium cation.[2]
-
His(Boc)-Containing Peptides: Similar to His(Bzl), His(Boc) peptides show a characteristic neutral loss of the protecting group, either as the full Boc group (100 Da) or as isobutylene (56 Da).[4] This fragmentation is generally predictable and can be readily accounted for during data analysis.[4]
Experimental Protocols
Accurate mass spectrometric analysis of peptides requires careful sample preparation and optimized instrument parameters. The following are general protocols for the LC-MS/MS analysis of peptides containing modified histidine residues.
Sample Preparation for LC-MS
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B) to a final concentration of 1-10 pmol/µL for injection.
-
Filtration: If necessary, centrifuge or filter the sample to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30-60 minutes is a good starting point for most peptides.
-
Flow Rate: Dependent on the column internal diameter, typically 200-400 µL/min for analytical columns.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF).
-
Ionization Mode: Positive ion mode is standard for peptides.
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion(s) of the peptide.
-
MS/MS Analysis: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by CID. Set the collision energy to a value appropriate for peptide fragmentation (e.g., normalized collision energy of 25-35%).
Conclusion
The mass spectrometric characterization of His(Bzl)-containing peptides reveals a distinct fragmentation pattern dominated by the neutral loss of the benzyl group. This behavior, while useful for confirming the presence of the modification, can complicate de novo sequencing by suppressing backbone fragmentation. In comparison, unprotected histidine influences fragmentation through its basic side chain, His(Trt) is prone to in-source decay leading to spectra of the unprotected peptide, and His(Boc) shows a predictable neutral loss of the Boc group. The choice of histidine protecting group should, therefore, be made with consideration for both the synthetic and analytical requirements of the research. For applications where detailed fragmentation for sequencing is paramount, a more labile protecting group like Trt or the use of unprotected histidine may be preferable. Conversely, the characteristic neutral loss of the benzyl group in His(Bzl) can serve as a useful diagnostic tool in certain contexts.
References
- 1. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-His(Bzl)-OH and Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Histidine Protecting Groups in SPPS
The incorporation of histidine into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is prone to racemization and other side reactions, which can compromise the purity, yield, and biological activity of the final peptide product. The choice of a suitable protecting group for the imidazole nitrogen is therefore paramount to a successful synthesis campaign. This guide provides an objective, data-driven comparison of two commonly utilized protected histidine derivatives: Fmoc-His(Bzl)-OH and Fmoc-His(Trt)-OH.
Introduction to Histidine Protection in SPPS
Histidine's imidazole ring possesses a nucleophilic τ-nitrogen and a π-nitrogen. The unprotected imidazole ring can be acylated during coupling steps, and more critically, the π-nitrogen can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization.[1] The strategic selection of a side-chain protecting group is the primary defense against these undesirable outcomes.
Chemical Structures
| Derivative | Structure |
| This compound | Nα-Fmoc-N(im)-benzyl-L-histidine |
| Fmoc-His(Trt)-OH | Nα-Fmoc-N(im)-trityl-L-histidine |
Comparative Performance Analysis
The ideal protecting group for histidine in Fmoc-SPPS should be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), prevent racemization during coupling, and be cleanly removable at the end of the synthesis without degrading the peptide.
Racemization
Table 1: Racemization of Fmoc-His(Trt)-OH under Various Conditions
| Coupling Conditions | % D-Isomer Formation | Reference |
| 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 7.8% | [4] |
| Microwave at 80°C | 16.6% | [4] |
The benzyl (Bzl) group, being less bulky than the trityl (Trt) group, may offer some steric advantages. However, the primary factor influencing racemization is the electronic effect of the protecting group on the basicity of the imidazole ring. There is a lack of specific quantitative data on the racemization of this compound in the current literature.
Deprotection
A key differentiator between the Bzl and Trt protecting groups is the method of their removal. The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[5] In contrast, the Bzl group is stable to strong acids like TFA but can be removed by catalytic transfer hydrogenation.[1][6] This orthogonality provides a strategic advantage when other acid-labile protecting groups are present in the peptide and selective deprotection is desired.
Table 2: Deprotection Conditions for Bzl and Trt Protecting Groups
| Protecting Group | Deprotection Method | Key Features |
| Benzyl (Bzl) | Catalytic Transfer Hydrogenation (e.g., 10% Pd/C, HCOOH)[6] | Orthogonal to acid-labile groups; mild conditions. |
| Trityl (Trt) | Strong Acid (e.g., 95% TFA)[5] | Removed concurrently with final cleavage; not orthogonal to other acid-labile groups. |
Side Reactions
Besides racemization, other side reactions can occur during the incorporation of histidine. With Fmoc-His(Trt)-OH, incomplete coupling can be an issue, especially in "difficult" sequences. While no specific side reactions unique to this compound are prominently reported, general SPPS side reactions such as aggregation and diketopiperazine formation can occur with any amino acid derivative.[7]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol for Catalytic Transfer Hydrogenation of the Benzyl Group
This protocol is for the selective deprotection of the Bzl group from the histidine side chain on the resin.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as methanol.
-
Hydrogen Donor Addition: Add formic acid as the hydrogen donor.[6]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.[6]
-
Filtration and Washing: Filter the resin and wash thoroughly to remove the catalyst and byproducts.
HPLC Analysis of Histidine Racemization
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is typical for analytical purposes.[8]
-
Detection: UV detection at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter before injection. The L- and D-histidine-containing peptides will have slightly different retention times, allowing for quantification.
Mandatory Visualizations
Conclusion
The choice between this compound and Fmoc-His(Trt)-OH in SPPS is a strategic one, dictated by the overall synthetic plan. Fmoc-His(Trt)-OH is widely used due to its compatibility with standard final cleavage conditions. However, it is associated with a significant risk of racemization, which must be carefully managed through optimized coupling protocols.
This compound offers the advantage of an orthogonal deprotection strategy via catalytic transfer hydrogenation. This allows for the selective unmasking of the histidine side chain on the resin, enabling site-specific modifications. While quantitative data on its racemization propensity is not as extensively documented, the principles of its chemical structure suggest it may offer comparable or potentially better performance than the Trt group under certain conditions. For syntheses requiring high chiral purity and/or orthogonal deprotection schemes, this compound presents a valuable alternative to the more conventional Fmoc-His(Trt)-OH. Researchers should carefully consider the requirements of their target peptide to make an informed decision on the most appropriate histidine derivative for their SPPS campaign.
References
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-His(Bzl)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical determinant of synthesis success, influencing peptide purity, yield, and biological activity. The imidazole side chain of histidine presents a particular challenge due to its propensity to promote racemization during coupling reactions. This guide provides a detailed comparison of two commonly used protected histidine derivatives, Fmoc-His(Bzl)-OH and Fmoc-His(Boc)-OH, highlighting their respective advantages in specific applications, supported by available data and experimental considerations.
The primary distinction between these two derivatives lies in the nature of the side-chain protecting group: the benzyl (Bzl) group in this compound and the tert-butyloxycarbonyl (Boc) group in Fmoc-His(Boc)-OH. This difference significantly impacts their stability, cleavage conditions, and effectiveness in preventing side reactions.
Performance Comparison: Quantitative Data
Direct head-to-head quantitative comparisons of this compound and Fmoc-His(Boc)-OH in the synthesis of the same peptide are not extensively documented in the literature. However, a wealth of data exists for Fmoc-His(Boc)-OH, particularly in comparison to the more traditional Fmoc-His(Trt)-OH, which underscores its exceptional ability to suppress racemization. The performance of this compound can be inferred from the known properties of the Bzl protecting group.
| Parameter | This compound | Fmoc-His(Boc)-OH |
| Racemization Suppression | Moderate. The Bzl group offers some steric hindrance but is less effective than protecting groups on the π-nitrogen of the imidazole ring in preventing racemization. | Excellent. The Boc group on the imidazole nitrogen significantly reduces the formation of the D-isomer, even at elevated temperatures.[1][2][3] |
| Side-Chain Deprotection | Requires strong acidic conditions (e.g., HF) for complete cleavage. Partial cleavage can occur with TFA.[4] | Cleaved with standard TFA cocktails used for final peptide cleavage from the resin.[] |
| Orthogonality in Fmoc-SPPS | Quasi-orthogonal. The Bzl group is largely stable to the piperidine treatment used for Fmoc group removal but can be partially cleaved by TFA, which is often used for final cleavage.[4] | Fully orthogonal. The Boc group is stable to the basic conditions of Fmoc deprotection and is readily removed during the final acidolytic cleavage.[6] |
| Application Scope | Useful in strategies where a more acid-stable side-chain protection is desired, potentially for the synthesis of protected peptide fragments. | Broadly applicable in standard Fmoc-SPPS, especially for peptides where histidine chirality is critical and for syntheses involving high-temperature couplings.[1] |
Racemization Data for Histidine Derivatives under Various Conditions:
| Histidine Derivative | Synthesis Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81 |
Data from a study comparing the epimerization of His(Boc) and His(Trt) during high-efficiency solid-phase peptide synthesis (HE-SPPS).[2]
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-His(Boc)-OH in Fmoc-SPPS.
1. Standard Coupling Protocol for Fmoc-His(Boc)-OH
This protocol is suitable for manual or automated SPPS on a pre-loaded resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH (3-5 equivalents), a coupling reagent such as HATU (2.9-4.5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature. For difficult couplings, the temperature can be elevated.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test such as the Kaiser test.
2. Coupling Protocol Considerations for this compound
The coupling protocol for this compound is similar to that of Fmoc-His(Boc)-OH. However, due to the increased risk of racemization compared to Fmoc-His(Boc)-OH, the following points should be considered:
-
Avoid prolonged pre-activation times.
-
Use of racemization-suppressing additives like HOAt or Oxyma is highly recommended.
-
Elevated temperatures should be used with caution and for the shortest possible duration.
3. Final Cleavage and Deprotection
-
For peptides synthesized with Fmoc-His(Boc)-OH: A standard cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-4 hours is typically sufficient to cleave the peptide from the resin and remove the Boc side-chain protecting group.
-
For peptides synthesized with this compound: The Bzl group is more resistant to acidolysis than the Boc group.[4] While TFA will remove tBu-based protecting groups, complete removal of the Bzl group may require stronger acids like hydrogen fluoride (HF). Partial removal of the Bzl group with TFA can lead to a mixture of products. Therefore, the choice of cleavage cocktail must be carefully considered based on the desired final product (fully deprotected or side-chain protected).
Key Advantages of this compound
-
Differential Cleavage: The higher acid stability of the Bzl group allows for its retention while other acid-labile protecting groups (like Boc on other residues) can be selectively removed. This is advantageous in the synthesis of protected peptide fragments that can be used in fragment condensation strategies.
Key Advantages of Fmoc-His(Boc)-OH
-
Superior Racemization Suppression: The Boc group on the imidazole π-nitrogen is highly effective at preventing racemization during activation and coupling, leading to higher chiral purity of the final peptide.[1][2][3] This is a significant advantage for the synthesis of biologically active peptides where stereochemistry is critical.
-
Compatibility with Standard Fmoc-SPPS: The Boc group is fully compatible with the standard Fmoc-SPPS workflow, including final cleavage with TFA-based cocktails.[]
-
Enhanced Performance at Elevated Temperatures: Fmoc-His(Boc)-OH shows remarkable stability against racemization even at high temperatures used in microwave-assisted peptide synthesis, allowing for faster and more efficient synthesis of difficult sequences.[1]
Signaling Pathways and Experimental Workflows
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
References
Navigating Histidine Racemization: A Comparative Guide to Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount. The amino acid histidine, however, presents a significant hurdle in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization. This guide provides an objective, data-driven comparison of Fmoc-His(Bzl)-OH with other commonly used histidine derivatives, offering insights into their performance in preserving chirality during peptide synthesis.
The racemization of histidine during the coupling step in SPPS is a well-documented challenge that can lead to the formation of diastereomeric impurities, complicating purification and potentially altering the biological activity of the final peptide. The primary mechanism involves the imidazole ring of the histidine side chain acting as an internal base, which facilitates the abstraction of the alpha-proton from the activated amino acid. This results in the formation of a planar, achiral enolate intermediate, which can then be protonated from either face, leading to a mixture of L- and D-isomers. The choice of the protecting group for the imidazole side chain is a critical factor in mitigating this undesired epimerization.
This guide focuses on the comparative performance of this compound against other widely used derivatives, including Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, with supporting data from various studies.
Comparative Analysis of Racemization Levels
The selection of a side-chain protecting group for histidine has a profound impact on the stereochemical outcome of peptide synthesis. While the trityl (Trt) group is a common choice due to its ease of use, derivatives with protection on the π-nitrogen of the imidazole ring, such as those bearing a tert-butoxycarbonyl (Boc) group, have demonstrated superior performance in suppressing racemization. The benzyl (Bzl) protecting group is considered a more traditional option and is generally found to be more susceptible to racemization than modern alternatives.
| Fmoc-Histidine Derivative | Coupling Conditions | Racemization (% D-isomer) | Reference |
| This compound | DCC, Room Temperature | Slightly higher than Z, Ts, Boc | [1] |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8% | [2] |
| 90°C, 2 min coupling | >16% | [2] | |
| HBTU/DIEA activation at room temperature | 1.79% | [3] | |
| DIC/Oxyma | 1.8% | [4] | |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18% | [2] |
| 90°C, 2 min coupling | 0.81% | [2] | |
| 105°C CarboMAX coupling | 1.05% | [3] | |
| Fmoc-His(3-Bum)-OH | Esterification with DCC/DMAP | Low | [5] |
| Fmoc-His(π-Mbom)-OH | 5 min pre-activation | 0.3% |
Note: The data presented is a summary from various studies and direct comparison should be made with caution as experimental conditions can vary. Fmoc-His(3-Bum)-OH and Fmoc-His(π-Mbom)-OH are included as examples of N-π protected histidines, which are known to be highly effective at preventing racemization.[6]
Experimental Protocols
Accurate assessment of racemization is crucial for optimizing peptide synthesis strategies. The following are representative experimental protocols for the synthesis of a model peptide and the subsequent analysis of histidine racemization.
Protocol 1: Synthesis of a Model Hexapeptide (e.g., Tyr-His-Thr-Val-Gly-Arg-NH2)
This protocol is adapted from methodologies designed to evaluate racemization during SPPS.
-
Resin Preparation:
-
Start with a Rink Amide resin (e.g., 0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Comparative Experiment):
-
Run two separate syntheses in parallel.
-
Synthesis A (Fmoc-His(Trt)-OH):
-
Dissolve Fmoc-His(Trt)-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
-
Synthesis B (Fmoc-His(Boc)-OH):
-
Follow the same procedure as Synthesis A, but use Fmoc-His(Boc)-OH.
-
-
For subsequent amino acids, use the same coupling protocol.
-
-
Washing:
-
After each coupling and deprotection step, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Protocol 2: Analysis of Histidine Racemization by Chiral HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for separating peptide diastereomers.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used. The exact gradient needs to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the L-His and D-His containing peptides.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100.
-
Visualizing the Racemization Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of histidine racemization and a general workflow for comparing different histidine derivatives.
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Caption: Experimental workflow for comparing racemization levels of different Fmoc-histidine derivatives.
Conclusion
The choice of protecting group for the histidine side chain is a critical determinant of the stereochemical purity of a synthetic peptide. Experimental evidence strongly indicates that protection of the π-nitrogen of the imidazole ring is the most effective strategy to suppress racemization. While this compound is a commercially available option, it is generally considered more prone to racemization compared to more modern alternatives. For syntheses where high chiral purity is essential, particularly those involving elevated temperatures or extended coupling times, the use of N-π protected derivatives such as Fmoc-His(Boc)-OH is highly recommended. By carefully considering the experimental data and employing optimized protocols, researchers can successfully incorporate histidine into their target peptides with minimal loss of stereochemical integrity.
References
Performance of Fmoc-His(Bzl)-OH in Microwave-Assisted Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine residues into synthetic peptides is a critical step that is often challenging due to the high risk of racemization, particularly under the elevated temperatures of microwave-assisted solid-phase peptide synthesis (SPPS). The choice of the imidazole side-chain protecting group is paramount to mitigating this side reaction and ensuring the synthesis of high-purity peptides. This guide provides a comparative analysis of the performance of Fmoc-His(Bzl)-OH alongside other commonly used histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, in microwave-assisted SPPS.
While extensive data is available for the trityl (Trt) and tert-butyloxycarbonyl (Boc) protected derivatives, direct quantitative performance data for the benzyl (Bzl) protected version under microwave conditions is limited in publicly available literature. Therefore, this guide combines established experimental data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH with a discussion on the expected performance of this compound based on the chemical properties of the benzyl protecting group.
The Challenge of Histidine Racemization in Microwave SPPS
Histidine is particularly susceptible to racemization during the activation step of peptide coupling. The lone pair of electrons on the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity and biological activity of the final peptide.[1] Microwave energy, while significantly accelerating coupling and deprotection steps, can exacerbate this issue due to the higher reaction temperatures.[2][3]
Performance Comparison of Histidine Protecting Groups
The ideal protecting group for the histidine side chain in microwave-assisted SPPS should be stable to the repeated basic conditions of Fmoc deprotection and effectively suppress racemization at elevated temperatures, yet be cleanly removable during the final cleavage step.
Quantitative Data Summary
The following table summarizes the comparative performance of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in microwave-assisted SPPS based on available experimental data. A qualitative assessment for this compound is provided due to the lack of direct comparative quantitative data.
| Histidine Derivative | Microwave Coupling Conditions | % D-Isomer Formation (Racemization) | Crude Peptide Purity | Key Advantages | Key Disadvantages |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8%[4] | Comparable to Fmoc-His(Boc)-OH[4] | Widely used, cost-effective. | High racemization at elevated temperatures.[3][4] |
| 90°C, 2 min | >16%[4] | ||||
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% [4] | Comparable to Fmoc-His(Trt)-OH[4] | Excellent suppression of racemization , even at high temperatures.[3][4] High stability up to 105°C.[3] | Higher cost compared to Fmoc-His(Trt)-OH. |
| 90°C, 2 min | 0.81% [4] | ||||
| This compound | Not Available | Not Available | Not Available | Potentially cost-effective. | Lack of performance data in microwave SPPS. The benzyl group is generally stable but its effectiveness in preventing racemization under microwave conditions is not well-documented. |
Experimental Protocols
Below are representative experimental protocols for the incorporation of histidine derivatives in microwave-assisted SPPS.
General Microwave-Assisted SPPS Protocol
This protocol outlines a general procedure for microwave-assisted SPPS. Specific parameters for histidine coupling are detailed in the subsequent section.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This step is typically performed with microwave heating (e.g., 75°C for 3 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (typically 5-fold excess) is pre-activated with a coupling agent and an additive. Common combinations include diisopropylcarbodiimide (DIC) with Oxyma Pure or HBTU/DIPEA.[3] The activated amino acid solution is then added to the resin, and the coupling reaction is carried out with microwave heating.
-
Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
Specific Protocol for Histidine Incorporation
For the critical step of incorporating a histidine residue, the following modified conditions are often employed to minimize racemization:
-
For Fmoc-His(Boc)-OH: Coupling can be performed at elevated temperatures (e.g., 90°C for 2 minutes) with minimal racemization.[3][4] For sequences highly prone to racemization, a lower temperature of 50°C for 10 minutes can be used.[3]
-
For Fmoc-His(Trt)-OH: To reduce the significant racemization observed at high temperatures, it is recommended to perform the coupling at a lower temperature (e.g., 50°C for 10 minutes).[2][4]
-
For this compound: In the absence of specific data, a cautious approach would be to use lower coupling temperatures (e.g., room temperature to 50°C) and monitor the reaction for both coupling efficiency and racemization.
Visualizing the Process and Chemistry
To better understand the workflows and chemical differences, the following diagrams are provided.
Caption: General workflow for microwave-assisted solid-phase peptide synthesis.
Caption: Histidine derivatives and their protection/deprotection pathways.
Conclusion and Recommendations
The selection of an appropriate side-chain protecting group for histidine is a critical parameter in microwave-assisted peptide synthesis that directly impacts the stereochemical purity of the final product.
-
Fmoc-His(Boc)-OH is demonstrably the superior choice for minimizing racemization in microwave-assisted SPPS, especially at the higher temperatures used to accelerate difficult couplings. Its use leads to higher purity of the crude peptide, which can simplify subsequent purification steps.
-
Fmoc-His(Trt)-OH , while widely used and more economical, poses a significant risk of racemization at elevated temperatures and should be used with caution, preferably at lower coupling temperatures.
-
This compound remains an under-characterized option for microwave-assisted SPPS. While the benzyl group is a stable protecting group, its efficacy in suppressing histidine racemization under microwave conditions is not well-established in the literature. Researchers considering its use should perform initial optimization studies to assess racemization levels and coupling efficiency for their specific peptide sequence.
For the synthesis of complex or therapeutically relevant peptides where high stereochemical purity is paramount, the use of Fmoc-His(Boc)-OH is strongly recommended to ensure the highest quality of the final product.
References
The Strategic Balancing Act: A Cost-Benefit Analysis of Fmoc-His(Bzl)-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis projects, the choice of protected amino acids is a critical decision that reverberates through the entire manufacturing process, influencing yield, purity, and ultimately, cost. Histidine, with its catalytically active and coordination-prone imidazole side chain, presents a notorious hurdle, primarily due to its susceptibility to racemization during synthesis. This guide provides a comprehensive cost-benefit analysis of using Nα-Fmoc-N-im-benzyl-L-histidine (Fmoc-His(Bzl)-OH) and objectively compares its performance against two other commonly used derivatives: Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH.
The core of the challenge in incorporating histidine into a peptide sequence lies in preventing the loss of its chiral integrity. The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of the desired L-isomer and the unwanted D-isomer, compromising the biological activity and therapeutic efficacy of the final peptide. The choice of the imidazole protecting group is therefore a key strategic decision to mitigate this risk.
Performance Comparison: A Quantitative Look at Key Metrics
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators for this compound and its main alternatives in the context of large-scale solid-phase peptide synthesis (SPPS).
| Parameter | This compound | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH |
| Protection Position | π or τ-Nitrogen | Predominantly τ-Nitrogen | π-Nitrogen |
| Racemization Risk | Moderate to High (if τ-protected) | High | Very Low |
| Deprotection Condition | Strong Acid (e.g., HF, TFMSA) | Mild Acid (TFA) | Mild Acid (TFA) |
| Coupling Efficiency | Generally Good | Good | Good |
| Orthogonality in Fmoc-SPPS | Partial (Requires non-standard cleavage) | Fully Orthogonal | Fully Orthogonal |
| Relative Cost (Bulk) | Moderate | Low | High |
| Table 1: Qualitative Performance Comparison of Fmoc-Histidine Derivatives. |
| Histidine Derivative | Coupling Conditions | Reported D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | Standard Coupling | 1-5% |
| Fmoc-His(Trt)-OH | Elevated Temperature / Prolonged Activation | >10%[1] |
| Fmoc-His(Boc)-OH | Standard Coupling | <0.5% |
| Fmoc-His(Boc)-OH | Elevated Temperature / Prolonged Activation | <1%[1] |
| This compound | Standard Coupling | Data not readily available, but expected to be higher than Fmoc-His(Boc)-OH |
| Table 2: Racemization Levels of Fmoc-Histidine Derivatives. |
| Derivative | Estimated Bulk Price (per kg) |
| This compound | ~$3,000 - $5,000 (extrapolated) |
| Fmoc-His(Trt)-OH | ~$1,500 - $2,500[2] |
| Fmoc-His(Boc)-OH | ~$4,000 - $6,000 |
| Table 3: Estimated Relative Bulk Pricing of Fmoc-Histidine Derivatives. Prices are estimates and can vary significantly based on supplier, purity, and market conditions. |
The Critical Role of Imidazole Nitrogen Protection
The position of the protecting group on the imidazole ring is the most critical factor influencing racemization. Protection at the π-nitrogen, as seen in Fmoc-His(Boc)-OH, effectively suppresses racemization by electronically withdrawing density from the imidazole ring and sterically hindering the abstraction of the α-proton. In contrast, the bulky trityl (Trt) group in the more traditional Fmoc-His(Trt)-OH primarily protects the τ-nitrogen, leaving the catalytically active π-nitrogen exposed and thus more prone to inducing racemization. The benzyl (Bzl) group can be attached to either the π or τ nitrogen, and its effectiveness in preventing racemization will largely depend on this isomeric purity. Commercially available this compound is often a mixture of isomers, which can lead to inconsistent results in suppressing racemization.
Deprotection: A Key Consideration for Process Development
While Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are designed for standard Fmoc-SPPS workflows where the side-chain protecting groups are cleaved with trifluoroacetic acid (TFA), the benzyl group of this compound requires significantly harsher acidic conditions for its removal, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This lack of orthogonality with the standard Fmoc/tBu strategy presents a major drawback for its use in large-scale synthesis, as it necessitates specialized equipment and handling procedures for these highly corrosive and hazardous reagents.
Cost-Benefit Analysis: Is the Upfront Cost Justified?
While Fmoc-His(Trt)-OH is often the most economical choice based on the initial purchase price, the potential for significant racemization can lead to substantial downstream costs. The generation of diastereomeric impurities that are often difficult and expensive to remove during purification can dramatically reduce the overall yield of the final, high-purity peptide. This can negate the initial cost savings, especially in the context of manufacturing therapeutic peptides where purity is paramount.
Fmoc-His(Boc)-OH, despite its higher upfront cost, offers a more robust and predictable synthetic process by virtually eliminating the risk of histidine racemization. This leads to a cleaner crude product, simplifying purification, increasing the overall yield, and ensuring batch-to-batch consistency.
This compound occupies a middle ground in terms of raw material cost. However, the hidden costs associated with its non-orthogonal deprotection strategy, including the need for specialized equipment, hazardous waste disposal, and potentially more complex purification protocols, must be carefully considered.
Experimental Protocols
To facilitate a direct comparison of these histidine derivatives, a detailed experimental protocol for the synthesis of a model peptide is provided below. This protocol is designed to highlight differences in coupling efficiency, racemization, and the final cleavage and deprotection steps.
Model Peptide Sequence: Tyr-Gly-Gly-Phe-His-Leu
Materials:
-
Rink Amide AM resin
-
Fmoc-L-Leu-OH
-
Fmoc-L-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Histidine Derivatives:
-
Fmoc-L-His(Bzl)-OH
-
Fmoc-L-His(Trt)-OH
-
Fmoc-L-His(Boc)-OH
-
-
Coupling Reagents: HBTU, HOBt, DIPEA
-
Deprotection Reagent: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktails:
-
For His(Trt) and His(Boc): Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5)
-
For His(Bzl): HF/anisole (9:1) or TFMSA/TFA/thioanisole
-
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (General):
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution.
-
Couple for 2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Histidine Coupling: Perform three parallel syntheses, each using one of the specified Fmoc-histidine derivatives, following the general coupling protocol.
-
Chain Elongation: Continue the synthesis by coupling the remaining amino acids (Phe, Gly, Gly, Tyr) using the general protocol.
-
Final Cleavage and Deprotection:
-
For peptides synthesized with Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA-based cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
-
For the peptide synthesized with this compound:
-
Caution: This step requires specialized equipment and safety precautions.
-
Wash the resin with DCM and dry thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with HF/anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen and precipitate the peptide in cold diethyl ether.
-
-
-
Analysis:
-
Analyze the crude peptides by RP-HPLC to determine purity.
-
Use chiral chromatography or mass spectrometry to quantify the level of D-histidine incorporation (racemization).
-
Visualizing the Process
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of final cleavage and deprotection pathways.
Caption: Mechanism of histidine racemization during peptide synthesis.
Conclusion and Recommendations
The selection of a histidine protecting group for large-scale peptide synthesis is a multifaceted decision that requires a careful balance of cost, risk, and process efficiency.
-
Fmoc-His(Trt)-OH remains a viable, low-cost option for the synthesis of shorter, non-critical peptides where the risk of racemization and the subsequent purification challenges are acceptable.
-
Fmoc-His(Boc)-OH , despite its higher initial cost, is the recommended choice for the large-scale synthesis of therapeutic peptides or other high-value products where stereochemical purity is a critical quality attribute. The investment in this derivative de-risks the manufacturing process, leading to higher yields of the desired product and ultimately, a more cost-effective and reliable process.
-
This compound presents a challenging cost-benefit profile. While its raw material cost may be intermediate, the significant process implications of its non-orthogonal deprotection strategy make it a less favorable option for most large-scale Fmoc-SPPS campaigns. The requirement for hazardous reagents like HF or TFMSA adds complexity, cost, and safety concerns that are likely to outweigh any initial savings on the amino acid derivative itself.
For drug development professionals and scientists embarking on large-scale peptide synthesis, a thorough evaluation of the total cost of ownership, including raw materials, process time, purification costs, and the risk of batch failure, is essential. In this context, the superior performance of Fmoc-His(Boc)-OH in preventing racemization often makes it the most prudent and economically sound choice for ensuring the successful and efficient production of high-quality peptides.
References
The Orthogonality of the Benzyl Protecting Group in Fmoc-His(Bzl)-OH Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of histidine residues is a critical yet often challenging step. The imidazole side chain of histidine is prone to racemization and other side reactions, necessitating the use of a side-chain protecting group. The choice of this protecting group is paramount for achieving high purity and yield of the final peptide.
This guide provides an objective comparison of the performance of the benzyl (Bzl) protecting group for histidine in the context of Fluorenylmethyloxycarbonyl (Fmoc) chemistry, benchmarking it against more commonly used alternatives such as Trityl (Trt) and tert-Butoxycarbonyl (Boc). The information presented herein is supported by available experimental data to facilitate the rational design of peptide synthesis strategies.
Understanding Protecting Group Orthogonality in Fmoc SPPS
The core principle of Fmoc-based SPPS is orthogonality: the Nα-Fmoc protecting group is labile to a base (typically piperidine), while the side-chain protecting groups and the resin linker are stable to this base but are cleaved by an acid (typically trifluoroacetic acid, TFA) at the end of the synthesis.[1][2] An ideal side-chain protecting group for Fmoc chemistry must therefore exhibit high stability during the repetitive piperidine treatment cycles but be efficiently removed during the final TFA cleavage.
Performance Comparison of Histidine Protecting Groups
The selection of a histidine side-chain protecting group directly impacts the stereochemical purity and overall quality of the synthesized peptide. While the benzyl group is a staple in the older Boc/Bzl peptide synthesis strategy, its application in Fmoc chemistry is less common.[3][4] The following sections and tables provide a comparative overview of the key performance indicators for different histidine protecting groups.
Racemization Propensity
Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1] This is primarily due to the imidazole ring's ability to act as an intramolecular base, abstracting the α-proton of the activated amino acid.[5] The choice of side-chain protection is a critical factor in mitigating this side reaction.
Table 1: Comparison of D-Isomer Formation with Different Fmoc-Histidine Derivatives
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | [6] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 | [6] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 | [6] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81 | [6] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | Not detected | [3] |
| Fmoc-His(Bzl)-OH | Predicted Performance | Moderate to High | [7] |
Note: Quantitative data for this compound in direct comparison is limited. The predicted performance is based on the traditional use of benzyl protection, which is generally considered more prone to racemization than newer alternatives like Boc or Bom on the side chain.[7]
Stability and Cleavage
An ideal protecting group must be completely stable during the synthesis cycles and be removed without generating side products during the final cleavage.
Table 2: Stability and Cleavage Characteristics of Histidine Protecting Groups in Fmoc SPPS
| Protecting Group | Stability to Piperidine (Fmoc Deprotection) | Cleavage Conditions (TFA-based) | Potential Side Reactions |
| Benzyl (Bzl) | Generally stable, but comprehensive data in Fmoc SPPS is scarce. | Requires strong acid conditions, potentially harsher than for tBu-based groups.[4] | Benzylation of sensitive residues (e.g., Trp, Met) by released benzyl cations.[8] |
| Trityl (Trt) | Stable. | Readily cleaved by standard TFA cocktails (e.g., TFA/TIS/H₂O). | Tritylation of scavengers or other nucleophilic side chains. |
| tert-Butoxycarbonyl (Boc) | Stable. | Readily cleaved by standard TFA cocktails. | t-Butylation of sensitive residues if scavengers are inadequate. |
| Benzyloxymethyl (Bom) | Stable. | Requires specific and potentially harsh cleavage conditions. | Formaldehyde adducts during cleavage. |
Experimental Protocols
The successful incorporation of histidine with minimal side reactions is highly dependent on the specific coupling protocol. Below are detailed methodologies for key experiments in Fmoc-SPPS.
General Fmoc-SPPS Coupling Cycle
This protocol outlines a standard manual coupling cycle for incorporating an Fmoc-amino acid into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes with agitation.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.[9]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent such as HCTU (2.9-4.5 equivalents) in a minimal amount of DMF.
-
Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10] For peptides containing Arg(Pbf), Trp(Boc), and Cys(Trt), a cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often effective.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key processes and chemical logic discussed in this guide.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
Confirming the Structure of Benzyl-Protected Histidine in Synthetic Peptides: An Analytical Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is paramount to ensure efficacy and safety. The incorporation of protecting groups, such as the benzyl (Bzl) group for the imidazole side chain of histidine (His), introduces an additional layer of complexity to structural verification. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the definitive structural analysis of His(Bzl) in synthetic peptides, supported by experimental data and detailed protocols.
The Challenge of Verifying Protected Amino Acids
The benzyl group is a common protecting group for the imidazole nitrogen of histidine, preventing unwanted side reactions during peptide synthesis. However, its presence must be confirmed, and its integrity ensured in the final peptide sequence. Incomplete protection or side reactions during synthesis can lead to a heterogeneous product with potentially altered biological activity. Therefore, robust analytical methods are required to verify the correct incorporation and structure of His(Bzl).
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution. For peptides containing His(Bzl), a suite of NMR experiments can unambiguously confirm the presence and connectivity of the benzyl group to the histidine residue.
Key NMR Experiments for His(Bzl) Confirmation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of a His(Bzl)-containing peptide.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The aromatic protons of the benzyl group and the imidazole ring of histidine, as well as the benzylic methylene protons, give rise to characteristic signals.
-
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the benzyl and imidazole carbons are indicative of the successful protection.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for assigning the protons within the histidine and benzyl spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the carbons of the His(Bzl) residue.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment to definitively link the benzyl group to the histidine imidazole ring by observing a correlation between the benzylic protons and the imidazole carbons.
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic peptide containing His(Bzl).
Caption: A streamlined workflow for the structural confirmation of a His(Bzl)-containing peptide using NMR spectroscopy.
Expected NMR Data for His(Bzl) in a Peptide
The following tables summarize the expected chemical shift ranges for the key protons and carbons of a His(Bzl) residue within a peptide. Actual chemical shifts may vary depending on the peptide sequence and solvent conditions.
Table 1: Expected ¹H NMR Chemical Shifts for His(Bzl) Residue
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Hα (His) | 4.5 - 5.0 | Doublet of doublets | Coupled to Hβ and NH |
| Hβ (His) | 3.0 - 3.5 | Multiplet | Diastereotopic protons |
| Hδ2 (Im) | 7.0 - 7.5 | Singlet | |
| Hε1 (Im) | 7.5 - 8.0 | Singlet | |
| CH₂ (Bzl) | 5.0 - 5.5 | Singlet or AB quartet | Benzylic protons |
| Aromatic (Bzl) | 7.2 - 7.5 | Multiplet | Phenyl protons |
Table 2: Expected ¹³C NMR Chemical Shifts for His(Bzl) Residue
| Carbon | Expected Chemical Shift (ppm) |
| Cα (His) | 50 - 55 |
| Cβ (His) | 28 - 35 |
| Cγ (Im) | 135 - 140 |
| Cδ2 (Im) | 115 - 125 |
| Cε1 (Im) | 130 - 135 |
| CH₂ (Bzl) | 50 - 55 |
| Aromatic (Bzl) | 125 - 140 |
Alternative Analytical Techniques: A Comparative Overview
While NMR provides the most detailed structural information, other techniques are often used in peptide analysis. This section compares NMR with Mass Spectrometry and Edman Degradation for the specific task of confirming the His(Bzl) structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is excellent for confirming the molecular weight of the peptide, which can indicate the presence of the benzyl group. Tandem MS (MS/MS) can provide sequence information by fragmenting the peptide.
-
Strengths: High sensitivity, requires very small sample amounts, provides accurate molecular weight.
-
Weaknesses: Does not directly provide the location of the benzyl group on the imidazole ring (Nτ vs. Nπ). Isomeric structures may not be distinguishable. Fragmentation of the benzyl group can sometimes be observed, but this is not always a definitive confirmation of its location.
Edman Degradation
Edman degradation is a chemical method for sequencing peptides from the N-terminus.[1] In each cycle, the N-terminal amino acid is cleaved and identified.
-
Strengths: Provides direct sequence information.
-
Weaknesses: Not suitable for confirming side-chain modifications like benzylation.[1] The modified histidine would be identified as histidine, but the presence and location of the benzyl group would not be determined. The process is also limited to shorter peptides (typically < 50 residues).[1]
Logical Comparison of Analytical Techniques
The following diagram illustrates the strengths and weaknesses of each technique for the structural confirmation of His(Bzl) in a peptide.
References
Evaluating the Stability of the Benzyl Protecting Group Under Various SPPS Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is a critical determinant of success. The benzyl (Bn) group, a long-standing tool for the protection of various amino acid side chains, is a cornerstone of the Boc/Bzl strategy. This guide provides an objective comparison of the benzyl protecting group's performance and stability under diverse SPPS conditions, supported by experimental data, to facilitate the strategic design of peptide synthesis campaigns.
The Benzyl Group in Boc-SPPS: A Quasi-Orthogonal Approach
In the Boc/Bzl strategy for SPPS, the tert-butyloxycarbonyl (Boc) group serves as the temporary Nα-amino protecting group, while benzyl-based groups are employed for the semi-permanent protection of reactive side chains. This strategy is considered "quasi-orthogonal" because both protecting groups are cleaved by acidic reagents, but their lability to acid differs significantly. The Boc group is readily removed by moderate acids like trifluoroacetic acid (TFA), typically in dichloromethane (DCM), whereas the more robust benzyl ethers and esters require strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for efficient cleavage.[1][2] This differential lability allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without significant premature cleavage of the side-chain benzyl protecting groups.
Quantitative Stability of Benzyl Protecting Groups
The stability of a protecting group is not absolute and can be influenced by factors such as the specific amino acid it is protecting, the composition of the deprotection cocktail, and the cumulative exposure to acidic conditions during SPPS. The following tables summarize quantitative data on the stability of various benzyl-type protecting groups under conditions commonly employed for Boc-deprotection.
Table 1: Acid Lability of Benzyl-Protected Amino Acids in 50% TFA/DCM
| Protected Amino Acid | Protecting Group | Half-life (t½) in 50% TFA/DCM at 20°C (min) | First-Order Rate Constant (k) (min⁻¹) |
| Boc-Val | tert-Butoxycarbonyl (Boc) | 1.5 | 4.6 x 10⁻¹ |
| Tyr(Bzl) | Benzyl | 2,700 | 2.6 x 10⁻⁴ |
| Ser(Bzl) | Benzyl | 26,000 | 2.7 x 10⁻⁵ |
| Thr(Bzl) | Benzyl | 210,000 | 3.3 x 10⁻⁶ |
| Asp(OBzl) | Benzyl ester | 1,400 | 5.0 x 10⁻⁴ |
| Glu(OBzl) | Benzyl ester | 4,300 | 1.6 x 10⁻⁴ |
| Lys(Z) | Benzyloxycarbonyl | 1,800 | 3.9 x 10⁻⁴ |
| Cys(4-MeOBzl) | 4-Methoxybenzyl | 1,100 | 6.3 x 10⁻⁴ |
Data adapted from Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750-3756.
Table 2: Relative Stability of Substituted Benzyl Protecting Groups on Tyrosine
| Protecting Group | Structure | Relative Stability to TFA |
| Benzyl (Bzl) | -CH₂-Ph | Base |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-C₆H₃-2,6-Cl₂ | High |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(O)O-CH₂-C₆H₄-2-Br | High |
This table provides a qualitative comparison of the stability of substituted benzyl protecting groups, which are designed to be more resistant to premature cleavage by TFA during Boc-SPPS.[3]
Common Side Reactions Associated with Benzyl Protecting Groups
While generally stable to the repetitive TFA treatments in Boc-SPPS, benzyl protecting groups can be susceptible to certain side reactions, which can impact the purity and yield of the final peptide.
-
Acid-Catalyzed Rearrangement of O-Benzyltyrosine: One of the most notable side reactions is the intramolecular rearrangement of O-benzyltyrosine to form 3-benzyltyrosine. This occurs upon treatment with strong acids and can also be observed to a lesser extent during repetitive TFA exposure. The use of a 7:3 mixture of TFA and acetic acid has been shown to suppress this side reaction.[4]
-
Ring Closure of Aspartyl Residues: Peptides containing Asp(OBzl) are prone to the formation of a succinimide derivative through acid- or base-catalyzed ring closure. This can lead to the formation of both α- and β-aspartyl peptides upon ring opening.[4] In Boc-SPPS, utilizing the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce the extent of aspartimide formation.[5]
-
Alkylation of Sensitive Residues: The cleavage of benzyl groups generates benzyl cations, which are reactive electrophiles. These can alkylate nucleophilic side chains, particularly the indole ring of tryptophan. The inclusion of scavengers, such as anisole or thioanisole, in the cleavage cocktail is crucial to trap these carbocations and prevent unwanted modifications.[3]
Comparison with Alternative Protecting Group Strategies
The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu approach. The key features of these two strategies are compared below.
Table 3: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, OBzl) | tert-Butyl-based (e.g., tBu, OtBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) |
| Orthogonality | Quasi-orthogonal | Orthogonal |
| Advantages | Robust for long peptides, less aggregation in some cases. | Milder deprotection conditions, compatible with a wider range of sensitive modifications. |
| Disadvantages | Harsh final cleavage, potential for acid-catalyzed side reactions. | Base-labile modifications are not compatible, potential for diketopiperazine formation. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the essential steps for one cycle of amino acid addition in a manual Boc-SPPS workflow.
-
Resin Swelling: Swell the Boc-aminoacyl-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Evaluation of Benzyl Group Stability by RP-HPLC
This protocol describes a general method to quantify the stability of a benzyl-protected amino acid on a solid support to acidic conditions.
-
Sample Preparation: Place a known amount of the benzyl-protected aminoacyl-resin into several reaction vessels.
-
Acid Treatment: To each vessel, add the acidic reagent to be tested (e.g., 50% TFA in DCM).
-
Time Course: Agitate the vessels and, at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), quench the reaction in individual vessels by removing the acidic solution and washing the resin with DCM.
-
Cleavage: Cleave the peptide/amino acid from a small aliquot of resin from each time point using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.
-
Analysis:
-
Dissolve the cleaved material in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the samples by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Quantification: Determine the percentage of the cleaved protecting group at each time point by integrating the peak areas of the protected and deprotected species. Plot the percentage of the remaining protected species versus time to determine the cleavage kinetics.[6][7]
Visualizing SPPS Workflows and Logical Relationships
Caption: A generalized workflow for Boc-SPPS.
Caption: Orthogonality in Boc/Bzl SPPS.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hplc.eu [hplc.eu]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-His(Bzl)-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Fmoc-His(Bzl)-OH are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or face shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] For handling the solid powder, a type N95 dust mask is also recommended.[2]
-
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.
-
Environmental Hazard: this compound is classified with a German water hazard class (WGK) of 3, indicating it is highly hazardous to water.[2] Avoid release into the environment.
Disposal Procedures
Unused, expired, or contaminated this compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste or dispose of it down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.
-
Packaging:
-
Solid Waste: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is in good condition.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be collected in a designated hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials, until it is collected by trained hazardous waste personnel.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal program.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential risks.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.
-
Containment: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.
-
Liquid Spills (if dissolved): Absorb the spill with an inert material and place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.
Summary of Key Information
| Parameter | Information | Reference |
| Chemical Name | Nα-Fmoc-N(im)-benzyl-L-histidine | Sigma-Aldrich[2] |
| CAS Number | 84030-19-3 | Sigma-Aldrich[2] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | ChemicalBook[3] |
| Molecular Weight | 467.52 g/mol | Sigma-Aldrich[2] |
| Recommended PPE | Eyeshields, Gloves, Type N95 (US) dust mask | Sigma-Aldrich[2] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-His(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Fmoc-His(Bzl)-OH, a derivative of the amino acid L-histidine commonly used in peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards. This document offers a step-by-step operational and disposal plan to address key handling questions.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[1] | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | Protects street clothes and skin from accidental spills. |
Operational Plan: From Receipt to Reaction
A systematic workflow ensures both the safety of the handler and the integrity of the chemical.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] Keep the container tightly sealed to prevent moisture absorption and degradation.
Handling and Weighing (Solid Form)
-
Location: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Dispensing: Use a clean, dedicated spatula for dispensing. Avoid creating dust clouds. If the material is static or fine, handle it with extra care.
-
Weighing: Tare a clean weighing vessel on an analytical balance. Carefully add the desired amount of this compound. Close the primary container immediately after dispensing.
Dissolution and Use in Synthesis
-
Solvent Addition: In the fume hood, add the appropriate solvent to the vessel containing the weighed this compound. Common solvents for peptide synthesis include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could generate aerosols.
-
Transfer: Use a clean pipette to transfer the solution to the reaction vessel.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety. All waste generated from handling this compound should be considered hazardous unless otherwise determined by institutional safety protocols.
Solid Waste
-
Contaminated Materials: Any items that come into direct contact with solid this compound, such as weighing paper, gloves, and disposable spatulas, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any excess or expired solid this compound as hazardous chemical waste. Do not mix with other waste streams.
Liquid Waste
-
Reaction Mixtures: All solutions containing this compound, including reaction supernatants and washings, must be collected in a properly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Spill Management
-
Minor Spills (Solid): In a fume hood, gently sweep up the spilled material using a soft brush and dustpan. Avoid creating dust. Place the collected material and cleaning supplies into a sealed hazardous waste bag. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Minor Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbent material into a sealed hazardous waste container. Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Major Spills: Evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.
Safe Handling Workflow
The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of handling this compound safely.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
